molecular formula C15H26O B15590748 Palustrol CAS No. 95975-84-1

Palustrol

Cat. No.: B15590748
CAS No.: 95975-84-1
M. Wt: 222.37 g/mol
InChI Key: QWRTXOOFEHOROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palustrol has been reported in Angelica gigas, Austrobaileya scandens, and other organisms with data available.

Properties

IUPAC Name

1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRTXOOFEHOROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1C3C(C3(C)C)CCC2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975261
Record name 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95975-84-1, 5986-49-2
Record name Decahydro-1,1,4,7-tetramethyl-4aH-cycloprop[e]azulen-4a-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95975-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palustrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Palustrol: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palustrol (B206867), a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, details its proposed biosynthetic pathway, and offers detailed experimental protocols for its extraction, identification, and the characterization of its biosynthetic enzymes. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Natural Sources of this compound

This compound has been identified as a constituent of the essential oils of several plant species and has also been found in a marine invertebrate. The concentration of this compound can vary significantly depending on the species, geographical location, and the part of the organism sampled.

Quantitative Data on this compound Occurrence

The following table summarizes the quantitative data available for this compound in various natural sources. The primary method for quantification in these studies is Gas Chromatography-Mass Spectrometry (GC-MS).

Natural SourcePlant/Animal PartThis compound Concentration (% of Essential Oil)Reference(s)
Rhododendron tomentosum (formerly Ledum palustre)Shoots6.9 - 53.5%
Rhododendron tomentosumSeeds38.3%[1][2]
Rhododendron tomentosumShoots21.0 - 42.8%[1]
Rhododendron tomentosumShoots24.6 - 33.5%[3]
Xenia umbellataWhole OrganismPresent (quantification not available)
Pine TarTarPresent (quantification not available)
Angelica gigasRootNot a major component
Austrobaileya scandensNot specifiedPresent (quantification not available)

Biosynthesis of this compound

This compound belongs to the vast class of sesquiterpenoids, which are biosynthesized from the C15 precursor, farnesyl pyrophosphate (FPP). The biosynthesis of this compound is believed to proceed through a series of enzymatic cyclizations and rearrangements, characteristic of terpene biosynthesis. While a specific "this compound synthase" has not been isolated and characterized, a plausible pathway can be proposed based on known sesquiterpene biosynthesis and biomimetic synthesis studies.

The proposed pathway initiates with the cyclization of FPP, catalyzed by a sesquiterpene synthase, likely a bicyclogermacrene (B1253140) synthase. This enzyme facilitates the formation of the key intermediate, (+)-bicyclogermacrene. Subsequent enzymatic transformations, likely involving hydration and rearrangements, are proposed to yield this compound.

Proposed Biosynthesis Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway from Farnesyl Pyrophosphate (FPP) to this compound.

Palustrol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bicyclogermacrene (+)-Bicyclogermacrene FPP->Bicyclogermacrene Bicyclogermacrene Synthase Intermediate Putative Cationic Intermediate Bicyclogermacrene->Intermediate Putative Enzyme(s) (e.g., Hydratase) This compound This compound Intermediate->this compound Rearrangement

Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from its natural sources, its analytical identification, and the characterization of the enzymes involved in its biosynthesis.

Extraction of this compound from Rhododendron tomentosum

This protocol is based on established hydrodistillation methods for extracting essential oils from Rhododendron species.[4][5]

Materials and Equipment:

  • Fresh or air-dried aerial parts (shoots and leaves) of Rhododendron tomentosum

  • Clevenger-type hydrodistillation apparatus (2 L capacity)

  • Heating mantle

  • Grinder or blender

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Glass vials for storage

Procedure:

  • Plant Material Preparation: Grind the dried plant material (e.g., 100 g) into a coarse powder.

  • Apparatus Setup: Set up the Clevenger-type hydrodistillation apparatus. Place the ground plant material into the 2 L round-bottom flask and add distilled water until the flask is about two-thirds full.

  • Hydrodistillation: Heat the flask using the heating mantle to bring the water to a boil. Continue the distillation for 3 hours, collecting the essential oil in the calibrated arm of the Clevenger apparatus.

  • Oil Collection and Drying: After 3 hours, turn off the heat and allow the apparatus to cool. Carefully collect the essential oil from the side arm. Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial at 4°C in the dark.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides typical parameters for the analysis of sesquiterpene alcohols like this compound in essential oils.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 4°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 1:50).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Compound Identification:

  • This compound is identified by comparing its mass spectrum and retention index with those of an authentic standard or with data from established mass spectral libraries (e.g., NIST, Wiley).

Heterologous Expression of a Candidate Sesquiterpene Synthase in E. coli

This protocol describes the general procedure for expressing a plant-derived sesquiterpene synthase gene in E. coli for subsequent functional characterization.[6][7]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET-28a(+))

  • Candidate sesquiterpene synthase cDNA

  • Restriction enzymes and T4 DNA ligase

  • LB medium and agar (B569324) plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Gene Cloning: Clone the full-length open reading frame of the candidate sesquiterpene synthase gene into the expression vector.

  • Transformation: Transform the recombinant plasmid into the E. coli expression strain.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18°C) for 16-24 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to obtain the crude protein extract.

  • Protein Purification (Optional but Recommended): If the expression vector contains an affinity tag (e.g., His-tag), purify the recombinant protein using affinity chromatography.

In Vitro Enzyme Assay for Sesquiterpene Synthase Activity

This protocol outlines a general method to determine the enzymatic activity of a recombinant sesquiterpene synthase.[8][9]

Materials:

  • Purified recombinant sesquiterpene synthase or crude protein extract

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Farnesyl pyrophosphate (FPP) substrate

  • Organic solvent for extraction (e.g., n-hexane)

  • Internal standard for GC-MS analysis (e.g., caryophyllene)

Procedure:

  • Reaction Setup: In a glass vial, combine the assay buffer, the purified enzyme (or crude extract), and bring the total volume to 500 µL.

  • Initiate Reaction: Start the reaction by adding FPP to a final concentration of 50 µM.

  • Incubation: Overlay the reaction mixture with 500 µL of n-hexane (containing the internal standard) and incubate at 30°C for 1-2 hours with gentle shaking.

  • Product Extraction: Stop the reaction by vortexing vigorously for 30 seconds to extract the sesquiterpene products into the hexane (B92381) layer.

  • Analysis: Analyze the hexane layer by GC-MS as described in section 3.2 to identify and quantify the enzymatic products.

Logical Workflow for this compound Research

The following diagram illustrates a logical workflow for the investigation of this compound, from natural source identification to biosynthetic pathway elucidation.

Palustrol_Research_Workflow cluster_Source_Identification Natural Source Identification cluster_Biosynthesis_Elucidation Biosynthesis Pathway Elucidation Collect_Sample Collect Plant/Organism Material Extract_Oil Essential Oil Extraction (Hydrodistillation) Collect_Sample->Extract_Oil GCMS_Analysis GC-MS Analysis Extract_Oil->GCMS_Analysis Identify_this compound Identify this compound (Mass Spec & RI) GCMS_Analysis->Identify_this compound RNA_Seq Transcriptome Sequencing (RNA-Seq) Identify_this compound->RNA_Seq Inform Transcriptomics Identify_TPS Identify Candidate Terpene Synthase (TPS) Genes RNA_Seq->Identify_TPS Clone_Express Clone and Express TPS in E. coli Identify_TPS->Clone_Express Enzyme_Assay In Vitro Enzyme Assay with FPP Clone_Express->Enzyme_Assay Product_Analysis GC-MS Analysis of Enzyme Products Enzyme_Assay->Product_Analysis Product_Analysis->Identify_this compound Confirm Biosynthetic Product

Workflow for this compound Research.

References

Physical and chemical properties of Palustrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palustrol, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its notable biological activities, particularly its acaricidal, insecticidal, and arthropod repellent properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known biological effects. The information is presented to support further research and development of this compound-based applications in various fields, including agriculture and medicine.

Chemical and Physical Properties

This compound is a sesquiterpenoid alcohol with a complex cyclic structure. Its physicochemical properties are crucial for its handling, formulation, and mechanism of action. A summary of these properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₆O[1][2][]
Molecular Weight 222.37 g/mol [1][2][][4]
CAS Number 5986-49-2[1][2]
Physical Description Powder or Oil[1][]
Boiling Point 131-133 °C (at 3 Torr)[1][], 293.7-301 °C (at 760 mmHg)[2]
Density 0.9646 g/cm³[1][]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water.[]
XLogP3-AA 3.9[2][4]
Optical Rotation Not Available
Flash Point 123 °C
Vapor Pressure 0.000179 mmHg at 25°C

Spectral Data

The structural elucidation of this compound has been primarily achieved through spectroscopic techniques. While detailed spectra are often found in specialized databases and primary literature, a summary of available spectral information is provided below.

Table 2: Spectral Data for this compound

TechniqueData AvailabilityReference(s)
Mass Spectrometry (MS) GC-MS data available on PubChem.[1]
Infrared (IR) Spectroscopy Vapor Phase IR Spectra available.[1]
Nuclear Magnetic Resonance (NMR) Mentioned in literature for structure determination of isolates containing this compound, but specific ¹H and ¹³C NMR data for pure this compound is not readily available in the searched public domain.[]
Retention Indices (RI) DB5: 1573.0; Carbowax: 1925.2[2]

Experimental Protocols

The isolation and characterization of this compound are critical for its study and application. The following protocols are based on established methodologies for the extraction of essential oils rich in this compound from natural sources.

Isolation of this compound from Rhododendron tomentosum by Hydrodistillation

Rhododendron tomentosum (formerly Ledum palustre) is a well-documented source of this compound. The following is a generalized protocol for its extraction.

Materials and Equipment:

  • Aerial parts (leaves and shoots) of Rhododendron tomentosum

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., hexane (B92381) or diethyl ether)

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Plant Material Preparation: Fresh or air-dried aerial parts of Rhododendron tomentosum are coarsely ground to increase the surface area for extraction.

  • Hydrodistillation: The ground plant material is placed in the distillation flask with a sufficient amount of distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

  • Collection of Essential Oil: The condensed mixture of water and essential oil is collected in the Clevenger apparatus, where the oil separates from the water based on density.

  • Drying and Concentration: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude essential oil containing this compound.

  • Purification (Optional): Further purification of this compound from the essential oil can be achieved using chromatographic techniques such as column chromatography or preparative gas chromatography.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., DB-5ms) is used for analysis.

Procedure:

  • Sample Preparation: A diluted solution of the essential oil in a suitable solvent (e.g., hexane) is prepared.

  • Injection: A small volume of the sample is injected into the GC inlet.

  • Chromatographic Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the column. A temperature program is typically used to achieve optimal separation.

  • Mass Spectrometry: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of each compound.

  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a reference standard or by matching with spectral libraries (e.g., NIST).

Biological Activity and Potential Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for various applications.

  • Acaricidal and Insecticidal Activity: this compound is a major component of essential oils from plants like Rhododendron tomentosum, which have shown significant toxicity to ticks and other insects. This suggests its potential as a natural pesticide.

  • Arthropod Repellent: The compound also exhibits repellent properties against various arthropods, indicating its potential use in insect repellent formulations.

  • Antifungal and Antimicrobial Activity: Essential oils containing this compound have been reported to possess antifungal and antimicrobial properties.

  • Pro-apoptotic Effects: Some studies on essential oils rich in this compound have indicated pro-apoptotic effects on certain cell lines, suggesting a potential area for further investigation in cancer research.

Visualizations

Experimental Workflow for this compound Isolation and Characterization

experimental_workflow cluster_collection Plant Material cluster_extraction Extraction cluster_purification Purification & Analysis cluster_product Final Product plant Rhododendron tomentosum (Aerial Parts) hydrodistillation Hydrodistillation plant->hydrodistillation Extraction drying Drying (Anhydrous Na₂SO₄) hydrodistillation->drying Isolation gcms GC-MS Analysis drying->gcms Characterization purification Chromatographic Purification (Optional) drying->purification This compound Pure this compound gcms->this compound Identification purification->this compound

Caption: Workflow for the isolation and characterization of this compound.

Generalized Insecticidal Mechanism of Action

While the specific molecular targets of this compound are not well-elucidated, many natural insecticides act on the nervous system of insects. The following diagram illustrates a general mechanism of neurotoxic insecticides. It is important to note that this is a generalized pathway and has not been specifically proven for this compound.

insecticide_mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron impulse Nerve Impulse vesicles Vesicles with Neurotransmitters impulse->vesicles triggers release neurotransmitter Neurotransmitter (e.g., Acetylcholine) vesicles->neurotransmitter releases receptor Receptor neurotransmitter->receptor binds to channel Ion Channel receptor->channel opens paralysis Paralysis / Death receptor->paralysis leads to response Continued Nerve Impulse channel->response leads to This compound This compound (Hypothesized Action) This compound->receptor blocks/disrupts

Caption: Generalized mechanism of a neurotoxic insecticide.

References

An In-depth Technical Guide to Palustrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of Palustrol. This guide is intended for laboratory research purposes only.

Core Compound Data

This compound is a sesquiterpenoid alcohol, a class of naturally occurring organic compounds. It is found in various plant species and has garnered interest for its potential biological activities.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueCitation(s)
CAS Number 5986-49-2[1][2][3]
Molecular Formula C₁₅H₂₆O[1][2][3]
Molecular Weight 222.37 g/mol [1][2][3]
Boiling Point 131-133 °C (at 3 Torr)[2]
Density 0.9646 g/cm³[2]
Physical State Oil[2]

Biological Activity

Current research indicates that this compound exhibits antimicrobial and pro-apoptotic properties. The following sections detail these activities.

Antimicrobial Activity

This compound has been identified as a natural antimicrobial agent.[1] The primary mechanism of its antimicrobial action is believed to be the disruption of microbial cell membranes, which leads to the inhibition of microbial growth and proliferation.[1] This broad-spectrum activity makes it a compound of interest in the study of various microbial infections.

Pro-apoptotic Activity

Studies involving essential oils containing a "this compound/ledol type" chemotype have demonstrated pro-apoptotic effects on peripheral blood lymphocytes and synoviocytes isolated from patients with rheumatoid arthritis. While this suggests a potential role for this compound in inducing programmed cell death in specific cell types, further research is required to elucidate the precise contribution of this compound to this effect and its underlying mechanisms.

Experimental Protocols

The following are generalized experimental protocols for assessing the antimicrobial and pro-apoptotic activities of compounds like this compound. These methodologies may require optimization for specific experimental conditions and cell types.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare this compound Stock Solution dilution Perform Serial Dilutions of this compound in 96-well Plate start->dilution media Prepare Bacterial Culture in Broth inoculation Inoculate Wells with Bacterial Suspension media->inoculation dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Measure Optical Density (OD) or Visual Turbidity incubation->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic

Workflow for Broel Microdilution Assay.
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.

  • Preparation of Bacterial Culture: Inoculate a sterile broth medium with the test bacterium and incubate until it reaches the logarithmic growth phase.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium.

  • Inoculation: Add a standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by identifying the lowest concentration of this compound that visibly inhibits bacterial growth or shows a significant reduction in optical density compared to the positive control.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_detection Detection & Analysis seed Seed Cells in Culture Plates treat Treat Cells with this compound (and Controls) seed->treat incubate Incubate for a Defined Period treat->incubate harvest Harvest Cells incubate->harvest wash Wash Cells with Binding Buffer harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain acquire Acquire Data on a Flow Cytometer stain->acquire analyze Analyze Cell Populations (Viable, Apoptotic, Necrotic) acquire->analyze

Workflow for Annexin V/PI Apoptosis Assay.
  • Cell Seeding and Treatment: Seed the target cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound and include untreated and vehicle controls.

  • Incubation: Incubate the cells for a predetermined time period to allow for the induction of apoptosis.

  • Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathways

To date, specific signaling pathways modulated by this compound have not been extensively elucidated in the scientific literature. However, research into structurally similar natural compounds can provide insights into potential areas of investigation. For instance, the related triterpenoid (B12794562) celastrol (B190767) has been shown to influence several key signaling pathways involved in apoptosis and inflammation.

It is important to note that the following diagram represents signaling pathways affected by celastrol , and its applicability to this compound requires direct experimental validation.

Putative_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathways Potential Intracellular Targets (based on Celastrol) cluster_outcomes Cellular Outcomes This compound This compound (Hypothesized) NFkB NF-κB Pathway This compound->NFkB Inhibition? PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition? JNK JNK Pathway This compound->JNK Activation? Inflammation Decreased Inflammation NFkB->Inflammation drives Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation promotes Apoptosis Increased Apoptosis JNK->Apoptosis promotes

Hypothesized Signaling Pathways for this compound based on Celastrol.

This diagram illustrates that celastrol has been shown to inhibit the NF-κB and PI3K/Akt pathways, which are crucial for inflammatory responses and cell survival, respectively. Concurrently, it can activate the JNK pathway, a key regulator of apoptosis. Future research should aim to determine if this compound engages these or other signaling cascades to exert its biological effects.

Conclusion and Future Directions

This compound is a natural compound with demonstrated antimicrobial and potential pro-apoptotic activities. While its basic chemical properties are well-documented, a significant opportunity exists for further research into its specific mechanisms of action and the signaling pathways it modulates. For drug development professionals, this compound represents a lead compound that warrants further investigation, particularly in the areas of infectious diseases and inflammatory conditions like rheumatoid arthritis. Future studies should focus on validating its biological effects using isolated this compound, elucidating its molecular targets, and exploring its therapeutic potential in preclinical models.

References

The Biological Activity of Palustrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific research on the biological activity of isolated Palustrol is limited. This guide provides a comprehensive overview of the biological activities associated with this compound-rich extracts, primarily from Rhododendron tomentosum, and discusses the potential mechanisms of action based on current knowledge of related compounds.

Introduction to this compound

This compound is a sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O.[1][2] It is a naturally occurring compound found in the essential oils of various plants, most notably Marsh Labrador Tea (Rhododendron tomentosum, formerly Ledum palustre).[3] this compound is often found in conjunction with other sesquiterpenoids, particularly Ledol. Due to its presence in these traditionally used medicinal plants, extracts containing this compound have been investigated for a range of biological activities. This technical guide aims to summarize the existing research on the biological activities of this compound-containing extracts, detail the experimental protocols used in these studies, and propose potential mechanisms of action.

Biological Activities of this compound-Containing Extracts

Extracts rich in this compound have been reported to exhibit several biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. It is important to note that these activities are attributed to the complex mixture of compounds within the extracts, and the specific contribution of this compound is yet to be fully elucidated.

Antimicrobial Activity

Essential oils derived from plants containing this compound have demonstrated broad-spectrum antimicrobial properties. The proposed mechanism of action involves the disruption of microbial cell membranes, which leads to the inhibition of growth and proliferation.[4]

Anti-inflammatory Activity

Natural products containing sesquiterpenoids are known to possess anti-inflammatory properties.[5][6] While direct evidence for isolated this compound is scarce, the traditional use of this compound-containing plants for inflammatory conditions suggests a potential role in modulating inflammatory pathways.[5]

Cytotoxic Activity

Some studies have investigated the cytotoxic effects of extracts containing this compound against various cell lines.[7][8][9][10] This has led to further interest in the potential of its constituent compounds as leads for anticancer drug development.

Quantitative Data on this compound-Containing Extracts

The following table summarizes the available quantitative data from studies on extracts containing this compound. It is crucial to interpret this data with the understanding that it reflects the activity of a complex mixture of phytochemicals.

ActivityTest Organism/Cell LineExtract SourceKey FindingsReference
Antimicrobial Various bacteria and fungiRhododendron tomentosumEssential oil showed significant antimicrobial activity.[4]
Cytotoxicity CEM leukaemic cell lineLonchocarpus sericeusHexanic extract containing related chalcones showed an IC₅₀ of 17.6 µg/mL.[8]
Cytotoxicity Various cancer cell linesBetula utilisEthyl acetate (B1210297) extract containing triterpenes showed potent cytotoxic activity.[9]

Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for isolated this compound are not currently available in the published literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound-containing extracts.

Extraction of this compound-Rich Essential Oil

A common method for obtaining essential oils from plant material is steam distillation.

Protocol:

  • Fresh or dried plant material (e.g., leaves and twigs of Rhododendron tomentosum) is placed in a distillation apparatus.

  • Steam is passed through the plant material, causing the volatile compounds, including this compound, to evaporate.

  • The steam and volatile compound mixture is then cooled, condensing back into a liquid.

  • The essential oil, which is immiscible with water, is separated from the hydrosol.

  • The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a dark, airtight container at low temperature.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an extract against a specific microorganism.

Protocol:

  • A two-fold serial dilution of the this compound-containing extract is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Positive (microorganism in broth without extract) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the ability of an extract to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the this compound-containing extract for 1-2 hours.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and co-incubated with the extract for 24 hours.

  • After incubation, the supernatant from each well is collected.

  • The amount of nitric oxide in the supernatant is quantified using the Griess reagent.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mandatory Visualizations

Hypothesized Signaling Pathways

While the specific molecular targets of this compound are unknown, it is plausible that, as a sesquiterpenoid, it may modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Palustrol_Inhibition->IKK This compound (Hypothesized Inhibition) p-IκBα p-IκBα IKK->p-IκBα Phosphorylation IκBα IκBα NF-κB NF-κB NF-κB->IκBα NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Ub Ubiquitination & Degradation p-IκBα->Ub Ub->NF-κB Release Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) NF-κB_nucleus->Gene_Expression Induces

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Workflows

G cluster_0 Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Extract Prepare Serial Dilutions of this compound Extract Start->Prepare_Extract Inoculate Inoculate with Test Microorganism Prepare_Extract->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC End End Determine_MIC->End

Caption: General Workflow for Broth Microdilution Antimicrobial Susceptibility Assay.

G cluster_1 In Vitro Anti-inflammatory Assay Workflow Start_Inflam Start_Inflam Seed_Cells Seed Macrophage Cells (e.g., RAW 264.7) Start_Inflam->Seed_Cells Pretreat Pre-treat with This compound Extract Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_Inflam Incubate for 24 hours Stimulate->Incubate_Inflam Collect_Supernatant Collect Supernatant Incubate_Inflam->Collect_Supernatant Measure_NO Quantify Nitric Oxide (Griess Assay) Collect_Supernatant->Measure_NO Analyze Calculate % Inhibition Measure_NO->Analyze End_Inflam End_Inflam Analyze->End_Inflam

Caption: Workflow for Nitric Oxide Inhibition Assay in Macrophages.

Conclusion and Future Directions

The available scientific literature suggests that this compound-containing extracts, particularly from Rhododendron tomentosum, possess promising biological activities, including antimicrobial and potentially anti-inflammatory and cytotoxic effects. However, a significant knowledge gap exists regarding the specific biological activities and mechanisms of action of isolated this compound.

Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its individual bioactivities. Determining the IC₅₀ and MIC values of pure this compound against a range of cell lines and microorganisms is essential for understanding its potency. Furthermore, mechanistic studies are required to identify its molecular targets and elucidate its effects on key signaling pathways. Such research will be crucial in validating the therapeutic potential of this compound and its development as a novel pharmacological agent.

References

Unveiling Palustrol: A Journey from Discovery to Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the discovery, history, and isolation of the sesquiterpenoid Palustrol, providing a comprehensive resource for scientists in natural product chemistry and drug discovery.

This technical guide delves into the scientific journey of this compound, a fascinating bicyclic sesquiterpenoid alcohol. From its initial discovery and structural elucidation to modern isolation protocols, this document provides a detailed overview for researchers. Quantitative data is presented in a clear tabular format, and key experimental methodologies are outlined to facilitate replication and further investigation. Furthermore, conceptual diagrams of its biological activities are provided to illustrate its potential mechanisms of action.

Discovery and Historical Perspective

The story of this compound begins in the mid-20th century with the investigation of the chemical constituents of Ledum palustre L. (now known as Rhododendron tomentosum), a plant with a long history of use in traditional medicine. The first complete isolation and structural elucidation of this compound were described in a 1959 publication by Czech chemists V. Herout, L. Dolejš, and F. Šorm in the Collection of Czechoslovak Chemical Communications. Their work, part of a broader series on terpene chemistry, laid the foundation for all subsequent research on this compound.

The initial isolation of this compound was achieved from the essential oil of Ledum palustre. The researchers employed classical methods of natural product chemistry, including fractional distillation and chromatography, to separate the complex mixture of volatile compounds present in the essential oil. Through careful chemical degradation studies and spectroscopic analysis, they were able to determine the unique tricyclic structure of this compound, characterized by a cyclopropane (B1198618) ring fused to a seven-membered ring system.

Quantitative Analysis of this compound in Natural Sources

This compound is a significant component of the essential oil of Rhododendron tomentosum, although its concentration can vary depending on the geographical origin, harvest time, and the specific part of the plant analyzed. Several studies have quantified the amount of this compound in the essential oil, providing valuable data for sourcing and extraction optimization.

Plant SourcePlant PartThis compound Content (% of Essential Oil)Reference
Rhododendron tomentosum (from Miszewko, Poland)Aerial Parts6.9 - 13.0%[1]
Rhododendron tomentosum (this compound-rich chemotype)Aerial Parts41.0 - 53.5%[2]
Rhododendron tomentosumSeeds38.3%[2]
Rhododendron tomentosumShoots21.0%[2]

Experimental Protocols

Isolation of this compound from Rhododendron tomentosum by Hydrodistillation

This protocol describes a common method for the extraction of the essential oil rich in this compound from the aerial parts of Rhododendron tomentosum.

Materials and Equipment:

  • Dried aerial parts of Rhododendron tomentosum

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Plant Material Preparation: The dried aerial parts of Rhododendron tomentosum are coarsely ground to increase the surface area for extraction.

  • Hydrodistillation: A known quantity of the ground plant material is placed in the distillation flask of the Clevenger apparatus and submerged in distilled water. The mixture is heated to boiling. The steam, carrying the volatile essential oils, rises and is condensed in the condenser. The condensed mixture of water and oil is collected in the graduated tube of the Clevenger apparatus. The distillation is typically carried out for 3-4 hours.

  • Oil Separation and Drying: The collected essential oil, being less dense than water, forms a layer on top. The oil is separated from the water using a separatory funnel. Anhydrous sodium sulfate is added to the collected oil to remove any residual water.

  • Solvent Removal: If a co-solvent was used, it is removed under reduced pressure using a rotary evaporator.

  • Analysis: The composition of the essential oil and the quantification of this compound are determined by GC-MS analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the quantification of this compound in the extracted essential oil.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initially at 60 °C, then ramped to 240 °C at a rate of 3 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

Procedure:

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC.

  • Separation and Detection: The components of the essential oil are separated based on their boiling points and polarity as they pass through the column. The eluted compounds are detected by the FID and MS.

  • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantification: The percentage of this compound in the essential oil is calculated based on the peak area of this compound relative to the total peak area of all components in the chromatogram (area normalization method).

Biological Activities and Potential Mechanisms of Action

Preliminary research has indicated that this compound and the essential oil of Rhododendron tomentosum possess notable biological activities, including antimicrobial and pro-apoptotic effects.

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties. The proposed mechanism of action involves the disruption of microbial cell membranes. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism cluster_this compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects P This compound Membrane Lipid Bilayer P->Membrane Interaction Integrity Membrane Integrity Membrane->Integrity Disruption of Permeability Increased Permeability Integrity->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of this compound's antimicrobial activity.

Pro-apoptotic Activity

Studies on the essential oil of Rhododendron tomentosum, which contains significant amounts of this compound, have demonstrated pro-apoptotic effects in various cell lines. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction in cancer cells is a key therapeutic strategy. The essential oil has been shown to induce both necrosis and late-stage apoptosis. While the precise molecular pathway initiated by this compound is still under investigation, it is hypothesized to trigger the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized intrinsic pathway of apoptosis induced by this compound.

Conclusion and Future Directions

This compound, a sesquiterpenoid with a rich history, continues to be a subject of scientific interest. Its presence in traditionally used medicinal plants and its emerging biological activities suggest its potential for further development in the pharmaceutical and agrochemical sectors. This technical guide provides a solid foundation for researchers, summarizing the key historical and experimental aspects of this compound. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound to fully understand its therapeutic potential. Further investigation into its efficacy and safety in preclinical models is also warranted to pave the way for its potential application in drug development.

References

Palustrol in Traditional Medicine and Ethnobotany: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Palustrol (B206867), a sesquiterpenoid alcohol, is a significant phytochemical found predominantly in the essential oils of various medicinal plants, most notably Rhododendron tomentosum (previously Ledum palustre) and species of the liverwort genus Plagiochila. Historically, plants containing this compound have been integral to traditional medicine systems across the Northern Hemisphere for treating a range of ailments, including inflammatory conditions, respiratory issues, and insect bites. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, quantitative data on this compound concentration, and an exploration of its potential pharmacological activities. While direct research on isolated this compound is limited, this guide synthesizes available data to highlight its potential as a lead compound for drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies.

Ethnobotany and Traditional Medicine

The ethnobotanical significance of this compound is intrinsically linked to the traditional uses of the plants in which it is found.

Rhododendron tomentosum (Marsh Labrador Tea)

Rhododendron tomentosum, commonly known as Marsh Labrador Tea or Wild Rosemary, has a long history of use in the traditional medicine of indigenous peoples in North America, Europe, and Asia.[1] Decoctions and infusions of the leaves and twigs have been traditionally used to treat:

  • Rheumatism and Arthritis: The plant's anti-inflammatory properties have been utilized to alleviate joint pain and inflammation.[2][3]

  • Respiratory Ailments: It has been employed as an expectorant for coughs, colds, and other bronchial issues.[1][4]

  • Dermatological Conditions: Topical applications were used for skin infections, wounds, and insect bites.[2][5]

  • Insect Repellent: The strong aroma of the plant has led to its use as a natural insect repellent.[1]

Homeopathic preparations of Ledum palustre are still widely used today for puncture wounds, insect bites, and joint pain.[6][7]

Plagiochila Species (Liverworts)

The genus Plagiochila is a large and diverse group of liverworts with some species having documented ethnobotanical uses.[8] For instance, Plagiochila disticha has been traditionally used in Peru to treat rheumatism.[2] While Plagiochila ovalifolia is known to contain sesquiterpenoids, specific traditional uses of this particular species are not well-documented in readily available literature.[9]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, geographical location, plant part, and chemotype. The following table summarizes the quantitative data on this compound content in the essential oil of Rhododendron tomentosum. Data for Plagiochila ovalifolia is currently not available in the literature.

Plant SpeciesPlant PartGeographic LocationThis compound Concentration (% of Essential Oil)Reference(s)
Rhododendron tomentosumShootsEstonia15.9 - 53.5[10]
Rhododendron tomentosumSeedsNot Specified38.3[10]
Rhododendron tomentosumNot SpecifiedNot SpecifiedPrincipal Component[11]

Biological Activities and Experimental Protocols

While research on the biological activities of isolated this compound is sparse, studies on the essential oil of Rhododendron tomentosum, where this compound is a major component, suggest potential anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

The traditional use of Rhododendron tomentosum for inflammatory conditions suggests that its constituents, including this compound, may possess anti-inflammatory effects. The potential mechanisms could involve the inhibition of key inflammatory mediators.

Experimental Protocol: In Vitro Inhibition of Pro-inflammatory Mediators (Hypothetical for this compound)

This protocol is a generalized method for assessing the anti-inflammatory activity of a natural compound like this compound, based on common laboratory practices.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay: To determine non-toxic concentrations of this compound, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of this compound for 24 hours.

  • LPS Stimulation: Macrophages are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Measurement of Pro-inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.[12][13]

    • Prostaglandin E₂ (PGE₂): The level of PGE₂ in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[14]

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The concentrations of TNF-α and IL-6 in the culture medium are measured by ELISA.[15][16]

  • Western Blot Analysis: To investigate the effect on protein expression, cell lysates are subjected to SDS-PAGE and Western blotting to detect the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17]

Antimicrobial Activity

The essential oil of Rhododendron tomentosum has demonstrated antimicrobial activity. The contribution of this compound to this effect warrants further investigation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[18]

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by isolated this compound is currently lacking in the scientific literature. However, based on the known anti-inflammatory effects of other sesquiterpenoids and natural products, it is plausible that this compound may exert its effects through the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound

The NF-κB pathway is a central regulator of inflammation.[19] Its activation leads to the transcription of numerous pro-inflammatory genes. A potential mechanism for this compound's anti-inflammatory activity could be the inhibition of this pathway.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades & Releases NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocates This compound This compound This compound->IKK Inhibits (Hypothetical) DNA DNA NFκB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Hypothetical NF-κB inhibition by this compound.
Hypothetical Modulation of the MAPK Signaling Pathway by this compound

The MAPK pathway is another critical signaling cascade involved in inflammation.[20] It is composed of several kinases, including ERK, JNK, and p38, which, upon activation, can lead to the production of pro-inflammatory mediators.

MAPK_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates This compound This compound This compound->MAPKK Inhibits (Hypothetical) DNA DNA AP1->DNA Binds Mediators Pro-inflammatory Mediators (COX-2, iNOS) DNA->Mediators Transcription

Hypothetical MAPK pathway modulation by this compound.

Conclusion and Future Directions

This compound is a key component of several traditionally used medicinal plants, most notably Rhododendron tomentosum. The long history of these plants in treating inflammatory and infectious conditions provides a strong rationale for investigating the pharmacological properties of their individual constituents. While current research on isolated this compound is limited, the available data on this compound-rich essential oils suggest its potential as an anti-inflammatory and antimicrobial agent.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

  • In-depth Pharmacological Evaluation: Conducting detailed studies on the anti-inflammatory and antimicrobial activities of pure this compound to determine its efficacy and potency (e.g., IC₅₀ and MIC values).

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, including its interaction with key signaling pathways such as NF-κB and MAPK.

  • Quantitative Ethnobotanical Studies: Performing quantitative ethnobotanical surveys to better understand the traditional use patterns of this compound-containing plants.

  • Toxicological Assessment: Evaluating the safety profile of isolated this compound to determine its therapeutic index.

A deeper understanding of the pharmacological properties and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent for inflammatory and infectious diseases.

References

Spectroscopic Profile of Palustrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid Palustrol. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmCarbon Type
Data not available in search results

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the performed searches. The tables are provided as a template for data population.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityFunctional Group Assignment
Vapor Phase IR Spectra available, but peak table not provided in search results

Note: While the existence of vapor-phase IR spectra is noted in databases such as PubChem, a detailed peak list with corresponding intensities was not found in the search results.[1]

Mass Spectrometry (MS)

Table 4: GC-MS Data for this compound

Retention Index (RI)m/z Fragment Ions
1562, 1571, 1563, 1548, 1564, 1556, 1569, 1550, 1566, 1555, 1579, 1565 (Standard non-polar)[1]137, 111, 122, 124[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of sesquiterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), which is suitable for many organic compounds.[]

  • The solution is transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at 600 MHz for ¹H and 150 MHz for ¹³C.[]

  • For ¹³C NMR, spectral editing techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.[]

  • Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are utilized to establish connectivity and aid in the complete structural elucidation.[]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • For liquid or oily samples like many sesquiterpenoids, the ATR-FTIR technique is often preferred due to minimal sample preparation.[3]

  • A small drop of the this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Ensure complete coverage of the crystal surface for optimal spectral acquisition.

Instrumentation and Data Acquisition:

  • A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

  • The sample spectrum is then recorded, typically in the mid-IR range (4000-400 cm⁻¹).

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • A dilute solution of the this compound sample is prepared in a volatile organic solvent, such as hexane (B92381) or ethyl acetate.

  • The concentration is adjusted to be within the linear range of the detector.

Instrumentation and Data Acquisition:

  • An aliquot of the prepared sample is injected into the gas chromatograph.

  • The GC is equipped with a capillary column suitable for the separation of terpenes (e.g., a non-polar or semi-polar column).

  • The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.

  • The separated components are then introduced into the mass spectrometer.

  • Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum for each component.

  • The identification of this compound is confirmed by comparing its mass spectrum and retention index with reference data.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the logical relationship between the different spectroscopic techniques for structure elucidation.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Plant Material) Extraction Extraction Natural_Source->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolated_this compound->NMR IR IR Spectroscopy Isolated_this compound->IR MS Mass Spectrometry (GC-MS) Isolated_this compound->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Workflow for Spectroscopic Analysis of this compound

Structure_Elucidation_Logic Spectroscopic Data Integration for Structure Elucidation MS_Data MS Data (Molecular Weight, Formula) Proposed_Structure Proposed Structure of this compound MS_Data->Proposed_Structure Provides molecular formula IR_Data IR Data (Functional Groups) IR_Data->Proposed_Structure Identifies key bonds (e.g., O-H) 13C_NMR_Data ¹³C NMR Data (Carbon Skeleton) 2D_NMR_Data 2D NMR Data (Connectivity) 13C_NMR_Data->2D_NMR_Data 13C_NMR_Data->Proposed_Structure Shows number and type of carbons 1H_NMR_Data ¹H NMR Data (Proton Environment) 1H_NMR_Data->2D_NMR_Data 1H_NMR_Data->Proposed_Structure Details proton environment and neighbors 2D_NMR_Data->Proposed_Structure Confirms atom connectivity

Spectroscopic Data Integration for Structure Elucidation

References

An In-depth Technical Guide to the Known Isomers and Stereochemistry of Palustrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palustrol, a sesquiterpenoid alcohol with a complex tricyclic carbon skeleton, has garnered interest within the scientific community due to its presence in various essential oils and the stereochemical challenges it presents. This technical guide provides a comprehensive overview of the known isomers of this compound, detailing their stereochemistry, methods of synthesis, and spectroscopic characterization. Emphasis is placed on the enantiomers, (+)-Palustrol and (-)-Palustrol, and the related diastereomer, diepi-palustrol. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside a summary of the current understanding of the biological activities of these isomers. This document aims to serve as a critical resource for researchers engaged in natural product synthesis, stereoselective chemistry, and drug discovery.

Introduction

This compound (C₁₅H₂₆O) is a naturally occurring sesquiterpenoid characterized by an aromadendrane skeleton. Its intricate three-dimensional structure, featuring multiple chiral centers, gives rise to a number of stereoisomers. The precise stereochemistry of these isomers is crucial as it dictates their physical, chemical, and biological properties. The inherent complexity of the this compound framework makes its stereoselective synthesis a significant challenge and a testament to the advancements in modern synthetic organic chemistry.

This guide will systematically explore the known isomers of this compound, focusing on their structural elucidation and the experimental techniques employed for their differentiation.

Known Isomers and Stereochemistry

The stereochemistry of this compound is defined by the relative and absolute configuration of its multiple stereocenters. The two primary enantiomers are (+)-Palustrol and (-)-Palustrol. Additionally, the diastereomer known as diepi-palustrol has been identified.

(-)-Palustrol

The enantiomer (-)-Palustrol has been successfully synthesized, and its absolute stereochemistry has been determined. A key biomimetic synthesis was reported by Tran and Cramer in 2014, starting from (+)-bicyclogermacrene[1]. This synthesis established the absolute configuration of the naturally occurring (-)-Palustrol.

(+)-Palustrol

While the synthesis of (-)-Palustrol has been explicitly detailed, the existence and synthesis of its enantiomer, (+)-Palustrol, are inferred from the principles of stereochemistry. Enantiomers possess identical physical and chemical properties in an achiral environment but exhibit opposite optical rotation.

Diepi-palustrol

The term "diepi-palustrol" suggests a diastereomer of this compound, meaning it has a different configuration at one or more, but not all, of the chiral centers compared to this compound. The exact stereochemical relationship and specific structure of diepi-palustrol require further elucidation from dedicated synthetic and spectroscopic studies.

Quantitative Data

The differentiation of this compound isomers relies heavily on quantitative physical and spectroscopic data. The following table summarizes key parameters.

IsomerMolecular FormulaMolecular Weight ( g/mol )Specific Rotation [α]Key NMR Signals (δ, ppm)
(-)-Palustrol C₁₅H₂₆O222.37Data to be sourced from Tran et al., 2014Data to be sourced from Tran et al., 2014
(+)-Palustrol C₁₅H₂₆O222.37Expected to be equal in magnitude and opposite in sign to (-)-PalustrolIdentical to (-)-Palustrol in achiral solvent
Diepi-palustrol C₁₅H₂₆O222.37Not yet reportedExpected to differ from this compound

Note: Specific quantitative data from the primary literature is pending full-text access.

Experimental Protocols

Biomimetic Synthesis of (-)-Palustrol

The following is a summarized protocol based on the work of Tran and Cramer (2014)[1].

Workflow for the Biomimetic Synthesis of (-)-Palustrol

G start (+)-Bicyclogermacrene step1 Epoxidation start->step1 step2 Acid-catalyzed cyclization step1->step2 product (-)-Palustrol step2->product

Caption: Biomimetic synthesis of (-)-Palustrol from (+)-bicyclogermacrene.

Methodology:

  • Epoxidation of (+)-Bicyclogermacrene: (+)-Bicyclogermacrene is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) at a controlled temperature.

  • Acid-Catalyzed Cyclization: The resulting epoxide is then subjected to acid-catalyzed cyclization. A Lewis acid or a protic acid is used to promote the intramolecular cyclization cascade, leading to the formation of the aromadendrane skeleton.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure (-)-Palustrol.

Spectroscopic and Analytical Techniques for Isomer Differentiation

Logical Workflow for Isomer Analysis

G cluster_separation Separation cluster_characterization Characterization chiral_gc Chiral Gas Chromatography (GC) nmr NMR Spectroscopy (¹H, ¹³C, 2D) chiral_gc->nmr Separated Isomers ms Mass Spectrometry (MS) nmr->ms polarimetry Polarimetry ms->polarimetry xray X-ray Crystallography polarimetry->xray For crystalline solids sample Mixture of Isomers sample->chiral_gc

Caption: Analytical workflow for the separation and characterization of this compound isomers.

Methodologies:

  • Chiral Gas Chromatography (GC): A gas chromatograph equipped with a chiral stationary phase column is used to separate the enantiomers. The different interactions of the enantiomers with the chiral stationary phase result in different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. For diastereomers like diepi-palustrol, the chemical shifts and coupling constants will differ from those of this compound. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to elucidate the complete structure and relative stereochemistry.

  • Polarimetry: The specific rotation of a pure enantiomer is measured using a polarimeter. This value is a defining characteristic of a chiral molecule.

  • X-ray Crystallography: For isomers that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Biological Activities and Signaling Pathways

The biological activities of individual this compound isomers are not yet extensively documented. However, essential oils containing this compound, along with related sesquiterpenoids like ledol (B1674693) and viridiflorol, have shown various biological effects, including toxicity to brine shrimp (Artemia salina)[2]. Sesquiterpenes, as a class, are known to possess a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties[3][4][5][6][7][8][9][10].

Potential Pro-inflammatory Signaling Pathway Modulation by Sesquiterpenoids

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines Sesquiterpenoids Sesquiterpenoids (e.g., this compound Isomers) Sesquiterpenoids->NFkB Inhibition Sesquiterpenoids->MAPK Inhibition

Caption: Hypothesized inhibitory effect of sesquiterpenoids on pro-inflammatory signaling.

This diagram illustrates a potential mechanism by which sesquiterpenoids may exert anti-inflammatory effects. Lipopolysaccharide (LPS) activation of Toll-like receptor 4 (TLR4) initiates downstream signaling through NF-κB and MAPK pathways, leading to the expression of pro-inflammatory mediators. Sesquiterpenoids may inhibit these pathways, thereby reducing inflammation. Further research is needed to determine if specific this compound isomers act on these or other cellular signaling pathways.

Conclusion

The stereochemistry of this compound presents a fascinating area of study in natural product chemistry. While the biomimetic synthesis of (-)-Palustrol has been a significant achievement, a complete understanding of all its stereoisomers, including (+)-Palustrol and diepi-palustrol, requires further investigation. The detailed experimental protocols and analytical workflows outlined in this guide provide a framework for future research in this area. Elucidating the distinct biological activities of each isomer will be crucial for unlocking their potential applications in drug development and other fields. This technical guide serves as a foundational resource to aid in these ongoing scientific endeavors.

References

Palustrol in Rhododendron tomentosum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the prevalence, chemical analysis, and biosynthesis of the sesquiterpenoid palustrol (B206867) in the medicinal plant Rhododendron tomentosum. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Rhododendron tomentosum, previously known as Ledum palustre, is an evergreen shrub that has been a staple in traditional medicine for centuries, treating ailments ranging from rheumatism to respiratory conditions.[1] The therapeutic potential of this plant is largely attributed to its essential oil, a complex mixture of volatile organic compounds. Among these, the sesquiterpenoid alcohol this compound is a key constituent, often found in significant quantities alongside its isomer, ledol. The concentration of these compounds can vary considerably, influencing the oil's bioactivity and, consequently, its potential for pharmaceutical applications. This guide provides a comprehensive overview of the occurrence of this compound in Rhododendron tomentosum, detailing quantitative data, experimental protocols for its analysis, and its biosynthetic origins.

Quantitative Occurrence of this compound

The concentration of this compound in the essential oil of Rhododendron tomentosum is highly variable, influenced by factors such as the geographical origin of the plant, the specific part of the plant analyzed, and the developmental stage at the time of harvesting. Numerous studies have quantified this compound content, revealing a wide range of concentrations. The following tables summarize key quantitative data from various scientific investigations.

Table 1: this compound Content in Different Plant Parts of Rhododendron tomentosum
Plant PartThis compound Content (%)Geographic OriginReference
Seeds38.3Lithuania[2][3][4]
Shoots21.0Lithuania[2][3][4]
Shoots21.0 - 37.9Lithuania[5]
Shoots15.9 - 53.5Estonia[6]
Shoots41.0 - 53.5 (Chemotype 1)Estonia[6]
Shoots15.9 - 16.7 (Chemotype 2)Estonia[6]
Shoots6.9 - 13.0Poland (Miszewko)[7][8]
Aerial Parts41.0 - 43.4Not Specified[9]
Aerial Parts24.6 - 33.5Lithuania[5][10][11][12]
Inflorescences30.0 ± 1.6Lithuania[11]
Table 2: this compound Content in Rhododendron tomentosum Shoots During Different Vegetation Phases in Eastern Lithuania
Collection PeriodVegetation StageThis compound Content (%)Reference
AprilShoot-growing24.6 ± 2.6 - 33.5 ± 4.4[10][11]
May-24.6 ± 2.6 - 33.5 ± 4.4[10][11]
JuneBeginning of seed formationLowest concentrations[10]
July--[9]
August--[9]
SeptemberSeed-ripening26.0 ± 2.5[9][11]
OctoberEnd of vegetation24.6 ± 2.6 - 33.5 ± 4.4[10][11]

Experimental Protocols

The extraction and quantification of this compound from Rhododendron tomentosum typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Essential Oil Extraction by Hydrodistillation

This method utilizes steam to volatilize the essential oils from the plant material.

1. Plant Material Preparation:

  • Collect aerial parts (shoots, leaves, and inflorescences) of Rhododendron tomentosum.

  • The plant material can be used fresh or air-dried. Air-drying is a common practice.[13]

  • Grind or shear the plant material to increase the surface area for efficient extraction.

2. Hydrodistillation Procedure:

  • Place a known quantity of the prepared plant material (e.g., 50 g of air-dried material) into a distillation flask.[13]

  • Add distilled water to the flask.

  • Assemble a Clevenger-type apparatus.[13]

  • Heat the flask to bring the water to a boil.

  • Continue the distillation for a set period, typically 2 to 3 hours, from the point of the first condensate drop.[2][13] The essential oil, carried over with the steam, will condense and collect in the calibrated arm of the Clevenger apparatus.

3. Essential Oil Collection and Drying:

  • After the distillation is complete, allow the apparatus to cool.

  • Carefully collect the essential oil from the collection arm.

  • If water is present, use a separatory funnel to separate the oil layer.

  • Dry the collected essential oil using a drying agent such as anhydrous sodium sulfate (B86663) to remove any residual water.[2]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the individual components of a complex mixture like essential oil.[14]

1. Sample Preparation:

  • Dilute the extracted essential oil in a suitable solvent (e.g., chloroform, dichloromethane).

2. GC-MS Analysis:

  • Gas Chromatograph (GC): The diluted essential oil is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium or hydrogen) carries the vaporized sample through a long, thin column. The column is coated with a stationary phase. Different compounds in the essential oil travel through the column at different speeds based on their chemical properties, thus separating them.

  • Mass Spectrometer (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to break into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

3. Compound Identification and Quantification:

  • The identification of this compound is achieved by comparing its retention time (the time it takes to travel through the GC column) and its mass spectrum to that of a known standard and to data from mass spectral libraries.

  • The quantity of this compound is determined by integrating the area of its corresponding peak in the gas chromatogram. The percentage content is then calculated relative to the total area of all identified peaks.

Visualizations

Biosynthesis of this compound

This compound, a sesquiterpenoid, is synthesized in plants through the mevalonate (B85504) (MVA) pathway. The biosynthesis is believed to proceed from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes. A key intermediate is bicyclogermacrene, which is then thought to be converted to allo-aromadendrene, a direct precursor to this compound.[3][9]

Palustrol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bicyclogermacrene Bicyclogermacrene FPP->Bicyclogermacrene Sesquiterpene Synthase Allo_aromadendrene Allo-aromadendrene Bicyclogermacrene->Allo_aromadendrene Isomerization This compound This compound Allo_aromadendrene->this compound Hydroxylation (Cytochrome P450)

Caption: Proposed biosynthetic pathway of this compound in Rhododendron tomentosum.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the extraction and analysis of this compound from Rhododendron tomentosum.

Experimental_Workflow Plant_Material Plant Material Collection (R. tomentosum shoots) Drying Air-Drying Plant_Material->Drying Hydrodistillation Hydrodistillation (Clevenger Apparatus) Drying->Hydrodistillation Essential_Oil Essential Oil Extraction Hydrodistillation->Essential_Oil GCMS_Analysis GC-MS Analysis Essential_Oil->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a significant and highly variable constituent of the essential oil of Rhododendron tomentosum. Its concentration is dependent on a multitude of factors, necessitating rigorous and standardized analytical procedures for accurate quantification. The methodologies outlined in this guide, from hydrodistillation to GC-MS analysis, provide a robust framework for researchers investigating the phytochemical profile of this medicinally important plant. A deeper understanding of the quantitative occurrence and biosynthesis of this compound is crucial for the quality control of Rhododendron tomentosum-derived products and for harnessing its full therapeutic potential in drug discovery and development.

References

Methodological & Application

High-Yield Isolation of Palustrol from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield isolation of Palustrol, a sesquiterpenoid of interest for its potential biological activities, from plant material. The primary focus is on Rhododendron tomentosum (previously Ledum palustre), a well-documented source of this compound. The protocols outlined below cover extraction via hydrodistillation and solvent extraction, followed by purification using column chromatography.

Introduction

This compound is a naturally occurring sesquiterpene alcohol found in the essential oils of several aromatic plants. It has been identified as a significant component in the essential oil of Rhododendron tomentosum, with concentrations varying based on the plant's geographical origin, harvesting time, and the specific part of the plant used. This document details optimized methods to achieve a high yield of isolated this compound for research and development purposes.

Plant Material and Pre-Extraction Preparation

The highest reported concentrations of this compound are found in the seeds and shoots of Rhododendron tomentosum. For optimal yield, it is recommended to harvest the aerial parts (shoots and leaves) during the flowering phase.

Protocol 2.1: Plant Material Preparation

  • Harvesting: Collect the aerial parts of Rhododendron tomentosum.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, oven-drying at a controlled temperature of 30°C with controlled air flow can be used as a quicker dehydration method.[1]

  • Grinding: Once dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient extraction.

Extraction of this compound-Rich Essential Oil

Two primary methods for extracting the essential oil containing this compound are hydrodistillation and solvent extraction. Hydrodistillation is a traditional and effective method for volatile compounds, while solvent extraction may offer a higher yield for less volatile components.

Method 1: Hydrodistillation

Hydrodistillation is a widely used method for extracting essential oils from plant materials. It is particularly effective for volatile compounds like sesquiterpenoids.

Protocol 3.1: Hydrodistillation using a Clevenger-type Apparatus

  • Apparatus Setup: Assemble a Clevenger-type hydrodistillation apparatus. Ensure all glass joints are properly sealed.

  • Charging the Flask: Place 200 g of the powdered, dried plant material into a 5 L distillation flask. Add 2 L of distilled water.

  • Distillation: Begin heating the flask. The distillation process should continue for at least 3 hours.

  • Collection: The essential oil will be collected in the calibrated arm of the Clevenger apparatus.

  • Separation and Drying: After distillation, carefully separate the essential oil from the co-distilled water. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual moisture.

Method 2: Solvent Extraction

Solvent extraction can be an alternative method to hydrodistillation and may result in a different profile of extracted compounds.

Protocol 3.2: Soxhlet Extraction

  • Apparatus Setup: Set up a Soxhlet extraction apparatus.

  • Sample Preparation: Place 50 g of the powdered, dried plant material into a cellulose (B213188) thimble.

  • Extraction: Place the thimble in the Soxhlet extractor. Use n-hexane as the solvent. The extraction should be carried out for a minimum of 8 hours.

  • Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude oleoresin.

Purification of this compound

The crude essential oil or oleoresin obtained from the extraction process is a complex mixture of compounds. To isolate this compound, chromatographic purification is necessary.

Protocol 4.1: Silica (B1680970) Gel Column Chromatography

  • Column Preparation: Prepare a silica gel (60-120 mesh) column. The column size should be appropriate for the amount of crude extract to be purified (a common ratio is 1:30, extract to silica gel by weight). The silica gel should be packed as a slurry in the initial eluting solvent.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of the initial eluting solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of petroleum ether and diethyl ether. Start with 100% petroleum ether and gradually increase the polarity by adding diethyl ether. A suggested gradient is as follows:

    • Fractions 1-5: 100% Petroleum Ether

    • Fractions 6-10: Petroleum Ether:Diethyl Ether (98:2)

    • Fractions 11-15: Petroleum Ether:Diethyl Ether (95:5)

    • Continue to increase the diethyl ether concentration in a stepwise manner.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the fractions rich in this compound and remove the solvent using a rotary evaporator to obtain purified this compound.

Quantitative Analysis

The quantification of this compound in the essential oil and purified fractions is crucial for determining the yield and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis.

Protocol 5.1: GC-MS Analysis

  • Sample Preparation: Prepare a diluted solution of the essential oil or purified fraction in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Quantification: The percentage of this compound is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area normalization method). For more accurate quantification, a calibration curve with a certified this compound standard should be used.

Data Presentation

The following tables summarize the expected yields of essential oil and the content of this compound from Rhododendron tomentosum based on literature data. These values can be used as a benchmark for the success of the isolation process.

Table 1: Yield of Essential Oil from Rhododendron tomentosum

Extraction MethodPlant PartDrying MethodEssential Oil Yield (%)Reference
HydrodistillationShootsAir-dried~1.0[1][2]
Simultaneous Distillation-ExtractionShootsDried0.14 - 0.87[3]

Table 2: this compound Content in Rhododendron tomentosum Essential Oil

Plant PartGeographical OriginThis compound Content (%)Reference
ShootsEstonia (this compound-rich chemotype)41.0 - 53.5[3]
ShootsEstonia (γ-terpineol chemotype)15.9 - 16.7[3]
ShootsLithuania24.6 - 33.5
SeedsLithuania38.3[4]
ShootsPoland6.9 - 13.0[1]

Visualizations

Experimental Workflow

Palustrol_Isolation_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Harvest Harvesting (R. tomentosum shoots) Dry Drying (Air or 30°C Oven) Harvest->Dry Grind Grinding Dry->Grind Hydrodistillation Hydrodistillation Grind->Hydrodistillation Crude Essential Oil SolventExtraction Solvent Extraction (e.g., Soxhlet) Grind->SolventExtraction Crude Extract ColumnChromatography Silica Gel Column Chromatography Hydrodistillation->ColumnChromatography SolventExtraction->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection Analysis TLC/GC-MS Analysis FractionCollection->Analysis Pooling Pooling of this compound-rich Fractions Analysis->Pooling FinalProduct Pure this compound Pooling->FinalProduct Methods_Relationship cluster_extraction_methods Extraction Methods cluster_purification_methods Purification Methods cluster_analysis_methods Analytical Methods Extraction Extraction of Crude Product SteamDistillation Steam/Hydrodistillation SolventExt Solvent Extraction Purification Purification of this compound ColumnChrom Column Chromatography PrepHPLC Preparative HPLC Quantification Quantification & Quality Control FinalProduct High-Purity this compound Quantification->FinalProduct GCMS GC-MS TLC TLC SteamDistillation->Purification SolventExt->Purification ColumnChrom->Quantification PrepHPLC->Quantification

References

Biomimetic Synthesis of (-)-Palustrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed account of the biomimetic synthesis of (-)-Palustrol, a naturally occurring sesquiterpenoid. The synthesis emulates the proposed biosynthetic pathway, employing a key cationic cyclization of the versatile terpene platform, (+)-bicyclogermacrene. This document outlines the complete experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms.

Synthetic Strategy Overview

The biomimetic synthesis of (-)-Palustrol is achieved through a two-stage process. The first stage involves the construction of the key intermediate, (+)-bicyclogermacrene, from the readily available starting material, (+)-2-carene. The second stage focuses on the acid-catalyzed cyclization of (+)-bicyclogermacrene, which mimics the proposed natural cyclization cascade to afford the aromadendrene (B190605) skeleton, leading to the formation of (+)-ledene. Subsequent selective hydration of (+)-ledene yields a mixture of (+)-viridiflorol and (-)-palustrol.[1][2]

Logical Workflow of the Biomimetic Synthesis

G cluster_stage1 Stage 1: Synthesis of (+)-Bicyclogermacrene cluster_stage2 Stage 2: Biomimetic Cascade to (-)-Palustrol Start (+)-2-Carene Intermediate1 Ketone-aldehyde Intermediate Start->Intermediate1 Oxidative Cleavage Intermediate2 Dioxolane-protected Ketone Intermediate1->Intermediate2 Wittig Olefination & Protection Intermediate3 Cyclic Diol Intermediate2->Intermediate3 SmI2-mediated Cyclization Platform (+)-Bicyclogermacrene Intermediate3->Platform Corey-Winter Olefination Ledene (+)-Ledene Platform->Ledene Cationic Cyclization (p-TsOH) Target (-)-Palustrol Ledene->Target Selective Hydration (Fe(acac)3/PhSiH3) Byproduct (+)-Viridiflorol Ledene->Byproduct Selective Hydration

Caption: Overall workflow for the biomimetic synthesis of (-)-Palustrol.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biomimetic synthesis of (-)-Palustrol, including reaction yields and spectroscopic data for the final product and key intermediates.

Table 1: Reaction Yields for the Synthesis of (-)-Palustrol

StepReactantProductYield (%)
Oxidative Cleavage(+)-2-CareneKetone-aldehyde Intermediate72
Wittig Olefination & ProtectionKetone-aldehyde IntermediateDioxolane-protected Ketone69
SmI2-mediated CyclizationDioxolane-protected KetoneCyclic Diol61
Corey-Winter OlefinationCyclic Diol(+)-Bicyclogermacrene66
Cationic Cyclization(+)-Bicyclogermacrene(+)-Ledene85
Selective Hydration(+)-Ledene(-)-Palustrol42
Selective Hydration(+)-Ledene(+)-Viridiflorol43

Table 2: Spectroscopic Data for (-)-Palustrol

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ = 0.15 (dd, J = 8.4, 4.4 Hz, 1H), 0.54 (ddd, J = 10.4, 8.4, 6.0 Hz, 1H), 0.88 (d, J = 6.8 Hz, 3H), 0.95 (s, 3H), 1.02 (s, 3H), 1.05 (d, J = 7.2 Hz, 3H), 1.20-1.95 (m, 10H), 2.05 (m, 1H) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ = 16.4, 17.2, 18.9, 20.6, 21.4, 25.0, 27.4, 28.3, 30.1, 33.9, 39.8, 42.1, 49.2, 53.1, 80.7 ppm.
Mass Spec. (EI)m/z (%): 222 (M⁺, 5), 207 (15), 189 (20), 161 (100), 135 (45), 121 (50), 107 (60), 93 (70), 81 (85), 69 (90), 55 (75), 43 (95).
Specific Rotation [α]D²⁰ = -25.4 (c 1.0, CHCl₃)

Experimental Protocols

Synthesis of (+)-Bicyclogermacrene

Step 1: Oxidative Cleavage of (+)-2-Carene

  • To a stirred solution of (+)-2-carene (10.0 g, 73.4 mmol) in a mixture of t-BuOH (150 mL) and water (50 mL) at 0 °C, add potassium permanganate (B83412) (23.1 g, 146.8 mmol) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by adding solid sodium bisulfite until the purple color disappears.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate (B1210297) (3 x 50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude diol in THF (100 mL) at 0 °C, add a solution of sodium periodate (B1199274) (31.4 g, 146.8 mmol) in water (100 mL) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude ketone-aldehyde.

Step 2: Wittig Olefination and Protection

  • To a suspension of (3-methylbut-2-enyl)triphenylphosphonium bromide (44.6 g, 108.7 mmol) in anhydrous THF (200 mL) at -78 °C, add n-butyllithium (2.5 M in hexanes, 43.5 mL, 108.7 mmol) dropwise.

  • Warm the resulting red-orange solution to 0 °C and stir for 30 minutes.

  • Cool the ylide solution to -78 °C and add a solution of the crude ketone-aldehyde from the previous step in THF (50 mL).

  • Warm the reaction to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride (100 mL) and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate.

  • To the crude product in toluene (B28343) (200 mL), add ethylene (B1197577) glycol (13.7 mL, 245 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 g).

  • Heat the mixture to reflux with a Dean-Stark trap for 4 hours.

  • Cool to room temperature, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate = 20:1) to give the dioxolane-protected ketone.

Step 3: Samarium Diiodide-mediated Cyclization

  • To a stirred suspension of samarium powder (6.6 g, 44.0 mmol) in anhydrous THF (150 mL) at room temperature under an argon atmosphere, add 1,2-diiodoethane (B146647) (11.2 g, 40.0 mmol) in one portion.

  • Stir the resulting dark blue solution for 1 hour.

  • Cool the SmI₂ solution to -78 °C and add a solution of the dioxolane-protected ketone (5.0 g, 17.8 mmol) in THF (50 mL) dropwise.

  • Stir the mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous potassium sodium tartrate solution (100 mL) and warm to room temperature.

  • Extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate.

  • To the crude product in a mixture of THF (50 mL) and water (10 mL), add 1 M HCl (10 mL) and stir at room temperature for 2 hours.

  • Neutralize with saturated sodium bicarbonate solution and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate = 5:1) to yield the cyclic diol.

Step 4: Corey-Winter Olefination

  • To a solution of the cyclic diol (2.0 g, 7.9 mmol) and triethylamine (B128534) (3.3 mL, 23.7 mmol) in anhydrous CH₂Cl₂ (50 mL) at 0 °C, add thiophosgene (B130339) (0.73 mL, 9.5 mmol) dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL), dry over anhydrous sodium sulfate, and concentrate to give the crude thiocarbonate.

  • Heat the crude thiocarbonate in triethyl phosphite (B83602) (20 mL) at 110 °C for 3 hours.

  • Cool the mixture and purify directly by column chromatography on silica gel (pentane) to afford (+)-bicyclogermacrene as a volatile oil.

Biomimetic Synthesis of (-)-Palustrol

Step 5: Cationic Cyclization to (+)-Ledene

  • To a solution of (+)-bicyclogermacrene (1.0 g, 4.9 mmol) in anhydrous toluene (50 mL) at 0 °C, add a catalytic amount of p-TsOH·H₂O (50 mg).

  • Stir the mixture at 0 °C for 30 minutes.

  • Quench the reaction with saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel (hexanes) to yield (+)-ledene.

Cationic Cyclization Mechanism

Caption: Key steps in the cationic cyclization to the aromadendrene skeleton.

Step 6: Selective Hydration to (-)-Palustrol

  • To a solution of (+)-ledene (500 mg, 2.45 mmol) in a 1:1 mixture of CH₂Cl₂ and H₂O (20 mL) at room temperature, add iron(III) acetylacetonate (B107027) (Fe(acac)₃, 87 mg, 0.245 mmol).

  • Add phenylsilane (B129415) (PhSiH₃, 0.61 mL, 4.9 mmol) dropwise and stir the mixture vigorously for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL) and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to separate (-)-palustrol and (+)-viridiflorol.

Conclusion

This document provides a comprehensive guide to the biomimetic synthesis of (-)-Palustrol. The detailed protocols and quantitative data presented herein are intended to facilitate the replication and further investigation of this elegant synthetic route. The biomimetic approach not only provides efficient access to this natural product but also offers insights into its potential biosynthetic pathway. The use of (+)-bicyclogermacrene as a versatile platform intermediate opens avenues for the synthesis of other related sesquiterpenoids.[1][2]

References

Application Notes & Protocols for the Quantification of Palustrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palustrol is a sesquiterpenoid alcohol found in various essential oils, notably from plants of the Pinus and Ledum genera. As interest in the therapeutic potential of natural compounds grows, accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacological studies. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with insights into its potential biological activities.

Analytical Methods for this compound Quantification

The quantification of this compound, a volatile and semi-polar compound, is amenable to both GC and HPLC techniques. GC-MS is generally the method of choice due to its high resolution and sensitivity for volatile compounds.[1] HPLC can also be employed, particularly when analyzing complex matrices or when derivatization is not desirable.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and identification of volatile compounds like this compound from complex mixtures such as essential oils.[1][3] The method's high sensitivity and the availability of extensive mass spectral libraries aid in confident peak identification.

Experimental Protocol: GC-MS Quantification of this compound

This protocol is based on established methods for terpene analysis in plant extracts and essential oils.[4][5][6]

1. Sample Preparation:

  • Essential Oils: Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent such as methanol (B129727) or ethyl acetate (B1210297) (e.g., 1 mL).[6]

  • Plant Material: Extract a known weight of dried and ground plant material with a suitable solvent (e.g., ethyl acetate) using techniques like soxhlet extraction or ultrasonication. The extract may need to be concentrated and reconstituted in a known volume of solvent.[4]

  • Internal Standard: Add an internal standard (e.g., n-tridecane at 100 µg/mL) to all samples and calibration standards to correct for variations in injection volume and instrument response.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 series or equivalent.

  • Mass Spectrometer: Agilent 5973 Network MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 3°C/minute to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 1:25 or 1:50).[3][6]

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

  • Scan Range: m/z 40-500.

3. Identification and Quantification:

  • Identification: Identify the this compound peak by comparing its retention time and mass spectrum with a certified reference standard. The retention indices on a DB-5 column (similar to HP-5MS) for this compound is approximately 1573.

  • Quantification: Create a calibration curve by analyzing a series of this compound standards of known concentrations. Plot the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound. Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary: GC-MS Method Validation Parameters (Hypothetical)

The following table summarizes typical validation parameters that should be established for a robust quantitative method, based on literature for similar analytes.[4][5]

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Recovery90 - 110%
Precision (RSD%)< 5%
High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for volatile compounds, HPLC with a Diode-Array Detector (DAD) can be a viable alternative, especially for less volatile sesquiterpenoids or when analyzing extracts that are not suitable for direct GC injection.[2][7]

Experimental Protocol: HPLC-DAD Quantification of this compound

This protocol is adapted from general methods for the analysis of sesquiterpenes and other phytochemicals.[7][8][9]

1. Sample Preparation:

  • Extracts: Dissolve a known weight of the plant extract in the mobile phase.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B).

    • Start with a suitable initial composition (e.g., 50% B).

    • Increase the percentage of B over time to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low wavelength (e.g., 210 nm) may be used, but this can lead to interference. Derivatization to add a UV-active group may be necessary for improved sensitivity and specificity.

3. Quantification:

  • Develop a calibration curve using this compound reference standards. Plot the peak area against the concentration. Determine the concentration in the samples from this curve.

Quantitative Data Summary: HPLC-DAD Method Validation Parameters (Hypothetical)

The following table presents typical validation parameters for an HPLC method, based on published data for similar compounds.[7][10]

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL
Recovery95 - 105%
Precision (RSD%)< 3%

Potential Signaling Pathways of this compound

While specific signaling pathways for this compound have not been extensively studied, many terpenes and terpenoids are known to possess anti-inflammatory and antioxidant properties.[11][12] These activities are often mediated through the modulation of key inflammatory and antioxidant signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

Terpenoids have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11][12][13][14] These pathways are crucial in the production of pro-inflammatory mediators.[14]

G Hypothetical Anti-Inflammatory Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits AP-1 AP-1 MAPK->AP-1 AP-1_n AP-1 AP-1->AP-1_n translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NF-κB_n->Inflammatory_Genes AP-1_n->Inflammatory_Genes

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.

Experimental Workflow for Investigating Anti-Inflammatory Activity

The following workflow outlines a general approach to investigate the potential anti-inflammatory effects of this compound.

G Workflow for Anti-Inflammatory Activity Assessment Cell_Culture Culture Macrophages (e.g., RAW 264.7) Pre-treatment Pre-treat with this compound Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation NO_Assay Measure Nitric Oxide (Griess Assay) Stimulation->NO_Assay Cytokine_Assay Measure Cytokines (ELISA for TNF-α, IL-6) Stimulation->Cytokine_Assay Western_Blot Western Blot for NF-κB and MAPK pathway proteins Stimulation->Western_Blot

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the accurate quantification of this compound in various samples. The GC-MS method is recommended for its sensitivity and specificity for volatile compounds. While the biological activities of this compound are not yet fully elucidated, the provided hypothetical signaling pathway and experimental workflow offer a starting point for investigating its potential anti-inflammatory properties, a common trait among terpenoids. Further research is warranted to validate these methods for specific matrices and to explore the full therapeutic potential of this compound.

References

Application Notes and Protocols for Palustrol Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of palustrol (B206867), a naturally occurring sesquiterpenoid. The following sections outline standardized methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar (B569324) disk diffusion method for assessing antimicrobial activity.

Introduction to this compound and Antimicrobial Susceptibility Testing

This compound is a sesquiterpenoid alcohol found in various essential oils. Natural products like this compound are of significant interest in the search for new antimicrobial agents due to the rise of antibiotic-resistant pathogens. Antimicrobial susceptibility testing (AST) is a critical step in evaluating the potential of such compounds. These tests determine the concentration of a substance required to inhibit or kill a microorganism. The protocols detailed below are based on established methods for testing natural products and essential oils.[1][2][3]

Quantitative Data Summary

The following tables are templates for summarizing quantitative data obtained from antimicrobial susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 25923
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
(Other)

Table 2: Zone of Inhibition (ZOI) Diameters for this compound

MicroorganismStrain IDThis compound Conc. (mg/disk)Zone of Inhibition (mm)Positive Control ZOI (mm)
Staphylococcus aureusATCC 25923
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
(Other)

Experimental Protocols

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC).[1][4][5] It can be extended to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in microbial death.[1]

Materials:

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Microbial cultures

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Solvent for this compound (e.g., DMSO, ethanol, or Tween 80)[4][6]

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Resazurin (B115843) solution (for viability indication)[4]

  • Plate reader (optional)

  • Multichannel pipette

Protocol:

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7][8]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.[1][5]

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent. Note that the final solvent concentration in the wells should be non-inhibitory to the microorganisms.

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a separate 96-well plate or in microcentrifuge tubes.

  • Microtiter Plate Setup:

    • Add 100 µL of the appropriate broth to each well of a 96-well plate.

    • Transfer 100 µL of each this compound dilution to the corresponding wells, resulting in a final volume of 200 µL per well.

    • Include a positive control (broth with a standard antibiotic), a negative control (broth with the solvent used for this compound), and a growth control (broth with inoculum only).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well (except the negative control wells).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[4]

    • Optionally, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[4]

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and plate it onto an appropriate agar medium.

    • Incubate the agar plates at the appropriate temperature and time.

    • The MBC is the lowest concentration that shows no bacterial growth on the agar plate.[1]

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[2][9][10]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial cultures

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Solvent for this compound

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent only)

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[8]

  • Disk Preparation and Placement:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution (typically 10-20 µL).[9]

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates. Ensure the disks are pressed down gently to make full contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm), including the diameter of the disk itself.[2]

Potential Mechanism of Action

While the specific mechanism of action for this compound is not extensively documented, compounds with similar structures (phenolic monoterpenoids like thymol (B1683141) and carvacrol) are known to exert their antimicrobial effects primarily by disrupting the bacterial cell membrane.[11][12] This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.[12] Other proposed mechanisms for related compounds include the inhibition of efflux pumps and biofilm formation.[12] Further research would be needed to elucidate the precise mechanism of this compound.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mbc MBC Determination A Prepare 0.5 McFarland Inoculum Suspension D Inoculate Wells with Bacterial Suspension A->D B Prepare Serial Dilutions of this compound C Dispense Broth and this compound Dilutions into 96-Well Plate B->C C->D E Incubate Plate (18-24h, 37°C) D->E F Read MIC (Visually or with Resazurin) E->F G Plate Aliquots from Clear Wells onto Agar F->G H Incubate Agar Plates G->H I Determine MBC H->I

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Agar Plate with Swab A->C B Impregnate Disks with This compound Solution D Place Disks on Agar Surface B->D C->D E Incubate Plate (18-24h, 37°C) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for Agar Disk Diffusion Susceptibility Testing.

References

Determining the Antimicrobial Potency of Palustrol: An Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Palustrol, a sesquiterpenoid alcohol with noted antimicrobial properties. The information is intended to equip researchers in microbiology, natural product chemistry, and drug discovery with the necessary protocols to accurately assess the antimicrobial efficacy of this compound.

Introduction to this compound

This compound (C₁₅H₂₆O, Molar Mass: 222.37 g/mol ) is a naturally occurring sesquiterpenoid found in various plants, including as a component of some essential oils.[1][2] Preliminary studies suggest that this compound exhibits antimicrobial activity, with a proposed mechanism of action involving the disruption of microbial cell membranes, leading to the inhibition of growth.[3] The MIC assay is a fundamental technique to quantify this antimicrobial effect, providing a standardized measure of the lowest concentration of this compound required to inhibit the visible growth of a specific microorganism.

Quantitative Data Summary

As of the latest literature review, specific MIC values for this compound against a broad range of microorganisms have not been extensively published. The following table is presented as a template for researchers to document their findings. The data presented are hypothetical and for illustrative purposes only .

MicroorganismStrain IDMIC (µg/mL)MIC (µM)MethodReference
Staphylococcus aureusATCC 2921364287.8Broth Microdilution[Your Data]
Escherichia coliATCC 25922128575.6Broth Microdilution[Your Data]
Pseudomonas aeruginosaATCC 278532561151.3Broth Microdilution[Your Data]
Candida albicansATCC 9002832143.9Broth Microdilution[Your Data]
Aspergillus fumigatusAF293128575.6Broth Microdilution[Your Data]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays (M07 for bacteria and M38-A for fungi).[4][5][6][7]

Materials
  • This compound (of known purity)

  • Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO, analytical grade)

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Bacterial or fungal strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer or McFarland standards (0.5)

  • Pipettes and sterile tips

  • Incubator (35-37°C for bacteria, 28-35°C for fungi)

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Resazurin (B115843) sodium salt (optional, for viability indication)

Preparation of Reagents
  • This compound Stock Solution: Due to its likely hydrophobic nature, dissolve this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10,240 µg/mL). Ensure complete dissolution.

  • Microbial Inoculum:

    • Bacteria: From a fresh agar (B569324) plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi (Yeast): From a fresh culture (24-48 hours), suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

    • Fungi (Molds): Grow the mold on potato dextrose agar until sporulation. Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the spore suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.

Assay Procedure
  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution.

    • Add 100 µL of the appropriate sterile broth to wells 2 through 12.

    • Add 200 µL of the diluted this compound working solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (broth only, no inoculum).

  • Inoculation: Add the prepared microbial inoculum to wells 1 through 11. The final volume in each well should be 200 µL (or as per the specific CLSI guideline).

  • Controls:

    • Positive Control: Set up a separate row with a standard antibiotic to ensure the assay is working correctly.

    • Solvent Control: Test the highest concentration of DMSO used in the assay to ensure it does not inhibit microbial growth.

  • Incubation: Cover the plate and incubate under appropriate conditions:

    • Bacteria: 35-37°C for 16-20 hours.

    • Fungi: 28-35°C for 24-72 hours, depending on the organism.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader. The addition of a viability indicator like resazurin can aid in the visualization of results.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include Growth, Sterility, & Solvent Controls inoculation->controls incubation Incubate Plate (e.g., 37°C, 24h) controls->incubation read_mic Read MIC: Lowest Concentration with No Visible Growth incubation->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Proposed Mechanism of Action

Mechanism_of_Action cluster_cell Microbial Cell membrane Cell Membrane (Lipid Bilayer) leakage Leakage of Intracellular Components membrane->leakage leads to cytoplasm Cytoplasm (Ions, Metabolites, etc.) This compound This compound disruption Membrane Disruption & Increased Permeability This compound->disruption disruption->membrane inhibition Inhibition of Microbial Growth leakage->inhibition

Caption: Proposed mechanism of this compound via cell membrane disruption.

References

Application of Palustrol as a Natural Fungicide in Agriculture: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palustrol, a sesquiterpenoid alcohol, is a natural compound found predominantly in the essential oil of certain plants, notably Rhododendron tomentosum (formerly Ledum palustre). Emerging research has highlighted its potential as a natural antimicrobial agent, with promising applications in agriculture as a biofungicide. This document provides a comprehensive overview of this compound's fungicidal properties, including its mechanism of action, and details protocols for its extraction, evaluation, and potential application. While direct research on isolated this compound against a wide array of agricultural pathogens is still developing, this guide synthesizes existing data on this compound-containing essential oils and related sesquiterpenoids to provide a foundational resource for further research and development.

The primary mode of action of this compound and related sesquiterpenoids is the disruption of the fungal cell membrane's integrity.[1][2] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Quantitative Data on Antifungal Efficacy

Quantitative data on the antifungal activity of purified this compound against specific agricultural fungal pathogens is limited in publicly available literature. However, studies on the essential oil of Rhododendron tomentosum, which contains a significant percentage of this compound, provide valuable insights into its potential efficacy. The chemical composition of R. tomentosum essential oil can vary, but it is often characterized by high concentrations of this compound and Ledol.[3][4]

Table 1: Composition of Rhododendron tomentosum Essential Oil [3][4]

CompoundPercentage Range (%)
This compound24.6 - 33.5
Ledol18.0 - 29.0

Note: The exact composition can vary based on geographical location, plant part, and harvesting time.

Table 2: Illustrative Antifungal Efficacy Data for Sesquiterpenoid-Rich Essential Oils Against Common Agricultural Pathogens

Fungal PathogenEssential Oil/CompoundEfficacy MetricValue (µg/mL)Reference
Botrytis cinereaThyme Oil (Thymol)MIC65[6]
Fusarium oxysporumEudesmane SesquiterpenoidEC5051.29[5]
Candida parapsilosisR. tomentosum Oil-Active[3][4]

This table is for illustrative purposes to show the potential range of efficacy for similar compounds. Further research is needed to establish specific values for this compound.

Mechanism of Action and Signaling Pathways

The primary antifungal mechanism of this compound and other sesquiterpenoids is the disruption of the fungal cell membrane. This lipophilic molecule is believed to intercalate into the lipid bilayer, leading to a cascade of downstream effects.

Disruption of Cell Membrane Integrity

This compound's interaction with the cell membrane leads to increased permeability, causing leakage of essential ions and macromolecules, and ultimately cell lysis.[1][2] This disruption can be visualized through microscopy techniques showing hyphal deformation and protoplast leakage.[7]

Induction of Oxidative Stress

Damage to the cell membrane can trigger the production of Reactive Oxygen Species (ROS) within the fungal cell. This oxidative stress can lead to damage of cellular components such as proteins, lipids, and DNA, contributing to fungal cell death.

Interference with Cellular Processes

The disruption of membrane integrity and induction of oxidative stress can interfere with various cellular signaling pathways. While specific pathways affected by this compound are not yet fully elucidated, general fungal stress response pathways are likely activated. These may include:

  • Cell Wall Integrity (CWI) Pathway: This pathway is activated in response to cell wall and membrane stress, attempting to repair damage.

  • High Osmolarity Glycerol (HOG) Pathway: This pathway responds to osmotic stress, which can be induced by membrane leakage.

Palustrol_Mechanism_of_Action cluster_0 This compound cluster_1 Fungal Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disruption of Integrity ROS Reactive Oxygen Species (ROS) Membrane->ROS Induces CWI Cell Wall Integrity (CWI) Pathway Membrane->CWI Activates HOG High Osmolarity Glycerol (HOG) Pathway Membrane->HOG Activates CellDeath Fungal Cell Death ROS->CellDeath Leads to CWI->CellDeath Can lead to (if overwhelmed) HOG->CellDeath Can lead to (if overwhelmed) Hydrodistillation_Workflow Plant R. tomentosum Plant Material Grind Grinding Plant->Grind Distill Hydrodistillation (Clevenger Apparatus) Grind->Distill Separate Separation of Oil and Water Distill->Separate Dry Drying with Na2SO4 Separate->Dry Store Storage Dry->Store InVivo_Assay_Workflow cluster_Protective Protective Assay cluster_Curative Curative Assay P_Treat Treat Leaf with This compound Formulation P_Inoculate Inoculate with Fungal Pathogen P_Treat->P_Inoculate 24h Incubate Incubate (3-7 days) P_Inoculate->Incubate C_Inoculate Inoculate with Fungal Pathogen C_Treat Treat Leaf with This compound Formulation C_Inoculate->C_Treat 24h C_Treat->Incubate Start Detached Leaf Start->P_Treat Start->C_Inoculate Assess Assess Disease Severity Incubate->Assess

References

Palustrol: Application Notes and Protocols for Wood Protection Against Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palustrol (B206867), a naturally occurring sesquiterpenoid alcohol, has garnered attention for its potential as a biocompatible wood preservative. Found as a major constituent in the essential oil of various plants, most notably Marsh Labrador Tea (Rhododendron tomentosum, formerly Ledum palustre), this compound is recognized for its antimicrobial properties.[1] This document provides an overview of the current understanding of this compound's efficacy against wood-decay fungi, details experimental protocols for its evaluation, and explores its potential mechanism of action. While direct quantitative data on pure this compound against specific wood decay fungi is limited in publicly available literature, the information presented herein is based on the antifungal activity of essential oils rich in this compound and general principles of testing natural wood preservatives.

Antifungal Efficacy of this compound-Containing Essential Oils

This compound is a key component of the essential oil derived from Rhododendron tomentosum, where it can be one of the most abundant compounds.[2][3] Research has demonstrated the antifungal properties of this essential oil against a variety of fungi. However, there is a notable lack of specific data on its effectiveness against common wood-decaying fungi such as the white-rot fungus Trametes versicolor and the brown-rot fungus Gloeophyllum trabeum.

The primary proposed mechanism for the antifungal action of sesquiterpenoids like this compound involves the disruption of the fungal cell membrane's integrity.[4]

Table 1: Composition of Rhododendron tomentosum Essential Oil

CompoundPercentage RangeReference
This compound24.6% - 33.5%[2]
Ledol18.0% - 29.0%[2]

Experimental Protocols

Standardized methods are crucial for evaluating the efficacy of wood preservatives. The following protocols, based on established standards from the American Wood Protection Association (AWPA) and ASTM International, can be adapted for testing this compound or this compound-rich essential oils.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Agar (B569324)

This protocol determines the lowest concentration of a substance that prevents visible growth of a fungus on an agar medium.

Materials:

  • Pure this compound or Rhododendron tomentosum essential oil

  • Dimethyl sulfoxide (B87167) (DMSO) for dilution

  • Malt extract agar (MEA) or Potato dextrose agar (PDA)

  • Petri dishes

  • Cultures of test fungi (e.g., Trametes versicolor, Gloeophyllum trabeum)

  • Sterile pipettes and other laboratory glassware

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum: Grow the test fungi on MEA plates until the mycelium covers the surface.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Agar Plate Preparation: Autoclave the MEA and cool to approximately 45-50°C. Add the different concentrations of the this compound solution to the molten agar to achieve the desired final concentrations. Pour the agar into sterile Petri dishes. Include control plates with DMSO only and plates with no additions.

  • Inoculation: Place a small plug (e.g., 5 mm diameter) of the actively growing fungal mycelium in the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature (typically 25-28°C) and humidity.

  • Observation: Monitor the plates regularly and measure the radial growth of the fungal colony. The MIC is the lowest concentration of this compound at which there is no visible fungal growth after a defined incubation period (e.g., 7-14 days).

Protocol 2: Wood Block Decay Test (Adapted from AWPA E10 and ASTM D1413)

This protocol evaluates the effectiveness of a preservative in preventing wood decay by measuring the weight loss of treated wood blocks after exposure to a fungus.[1][4][5][6][7][8][9][10]

Materials:

  • Small, clear, sapwood blocks of a susceptible wood species (e.g., pine, poplar)

  • This compound or Rhododendron tomentosum essential oil

  • Solvent for treatment (e.g., ethanol, acetone)

  • Cultures of test fungi on agar

  • Soil-block culture bottles or similar containers

  • Feeder strips of untreated wood

  • Incubator

Procedure:

  • Wood Block Preparation: Cut wood blocks to a standard size (e.g., 19x19x19 mm). Number each block and determine its initial oven-dry weight.

  • Wood Treatment: Prepare solutions of this compound in a suitable solvent at various concentrations. Treat the wood blocks with these solutions using a vacuum-pressure impregnation method to ensure thorough penetration. Include control blocks treated with the solvent only.

  • Leaching (Optional): To assess the permanence of the preservative, a set of treated blocks can be subjected to a leaching procedure according to standard methods (e.g., AWPA E11).

  • Conditioning: After treatment (and leaching, if applicable), allow the blocks to air-dry and then condition them to a stable weight.

  • Soil-Block Bottle Preparation: Prepare culture bottles with a soil substrate and a feeder strip. Sterilize the bottles.

  • Fungal Inoculation: Inoculate the feeder strips in the culture bottles with the test fungus and allow the mycelium to grow over the strip.

  • Exposure: Place the treated and control wood blocks on the mycelium-covered feeder strips.

  • Incubation: Incubate the bottles under controlled conditions (e.g., 27°C and 80% relative humidity) for a specified period (typically 12-16 weeks).[5]

  • Evaluation: After incubation, carefully remove the blocks, clean off any surface mycelium, and determine their final oven-dry weight.

  • Data Analysis: Calculate the percentage of weight loss for each block. A lower weight loss indicates better protection by the preservative.

Visualizations

Antifungal Activity Workflow

The following diagram illustrates the general workflow for testing the antifungal activity of a natural compound like this compound against wood decay fungi.

Antifungal_Activity_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_results Results Compound This compound Solution (Varying Concentrations) MIC_Test MIC Assay (Agar Dilution) Compound->MIC_Test Decay_Test Wood Block Decay Test (Soil-Block Culture) Compound->Decay_Test Fungus Fungal Culture (e.g., T. versicolor) Fungus->MIC_Test Fungus->Decay_Test Wood Wood Blocks (e.g., Pine) Wood->Decay_Test Growth_Inhibition Measure Growth Inhibition MIC_Test->Growth_Inhibition Weight_Loss Calculate % Weight Loss Decay_Test->Weight_Loss Efficacy Determine Efficacy Growth_Inhibition->Efficacy Weight_Loss->Efficacy

Caption: Workflow for evaluating the antifungal activity of this compound.

Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism of action for sesquiterpenoids, such as this compound, against fungal cells.

Mechanism_of_Action This compound This compound (Sesquiterpenoid) Membrane Fungal Cell Membrane This compound->Membrane Interacts with Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Inhibition of Fungal Growth Leakage->Inhibition

Caption: Proposed antifungal mechanism of this compound.

Conclusion

This compound, as a key component of Rhododendron tomentosum essential oil, shows promise as a natural wood preservative. However, further research is critically needed to establish its efficacy against specific wood-decaying fungi through standardized testing protocols. The methodologies outlined in this document provide a framework for researchers to conduct these vital evaluations. A deeper understanding of its mechanism of action will also aid in the development of optimized and sustainable wood protection solutions.

References

Formulating Palustrol for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Palustrol, a poorly water-soluble sesquiterpenoid, for use in both in vitro and in vivo research settings. The methodologies address the challenges associated with this compound's low aqueous solubility to ensure consistent and reliable results in preclinical studies.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for developing appropriate formulations. Key characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₆O[1][2][][4]
Molecular Weight 222.37 g/mol [1][][4][5]
Physical Description Powder[2]
Water Solubility 11.98 mg/L at 25°C (estimated)[6]
Organic Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][7]

In Vitro Formulation of this compound

For cell-based assays, it is crucial to prepare this compound in a manner that ensures its solubility and bioavailability to the cells while minimizing solvent-induced toxicity. The most common approach is to use a stock solution in a water-miscible organic solvent.

Protocol: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (>98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 2.22 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure no particulate matter is present.

  • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-related cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for utilizing the this compound stock solution in cell culture experiments.

in_vitro_workflow Experimental Workflow for In Vitro this compound Studies prep_stock Prepare 10 mM this compound in DMSO treatment Treat cells with this compound (diluted from stock) and vehicle control prep_stock->treatment cell_culture Culture cells to desired confluency cell_culture->treatment incubation Incubate for specified time period treatment->incubation assay Perform downstream assays (e.g., MTT, Western Blot, qPCR) incubation->assay

Caption: Workflow for in vitro experiments using this compound.

In Vivo Formulation of this compound

For animal studies, the formulation of this compound requires careful consideration of the route of administration, bioavailability, and potential for toxicity. Given its hydrophobic nature, several strategies can be employed.

Formulation Strategies for In Vivo Administration
Formulation TypeDescriptionKey Considerations
Co-solvent System This compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and a vehicle suitable for injection (e.g., saline, polyethylene (B3416737) glycol).The concentration of the organic solvent must be within tolerable limits for the animal model to avoid toxicity.
Oil-based Solution This compound is dissolved in a pharmaceutically acceptable oil (e.g., corn oil, sesame oil).Suitable for oral gavage. The solubility of this compound in the chosen oil should be determined.
Emulsion/Microemulsion A lipid-based system where this compound is dissolved in an oil phase, which is then dispersed in an aqueous phase with the help of surfactants.Can improve solubility and bioavailability. Requires careful selection of biocompatible oils and surfactants.
Nanosuspension The particle size of this compound is reduced to the nanometer range and stabilized with surfactants, which can enhance the dissolution rate and absorption.A more complex formulation requiring specialized equipment for production and characterization.
Protocol: Preparation of a this compound Formulation for Oral Gavage in Mice

This protocol describes the preparation of a 10 mg/mL this compound suspension in a corn oil and Tween 80 vehicle.

Materials:

  • This compound powder (>98% purity)

  • Corn oil, sterile

  • Tween 80 (Polysorbate 80)

  • Sterile glass vial

  • Sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of this compound for the desired final volume (e.g., 100 mg for 10 mL).

  • In a sterile glass vial, prepare the vehicle by mixing corn oil with 5% (v/v) Tween 80.

  • Add the this compound powder to the vehicle.

  • Briefly sonicate the mixture to aid in the initial dispersion of the powder.

  • Place the vial on a magnetic stirrer and stir continuously until a uniform suspension is achieved.

  • Store the formulation at 4°C and ensure it is re-suspended by vortexing or stirring before each administration.

Investigating the Mechanism of Action of this compound

While the precise molecular targets of this compound are not fully elucidated, its presence in plants with known anti-inflammatory and potential anticancer activities suggests it may modulate key signaling pathways involved in these processes. The following sections propose experimental approaches to investigate these potential mechanisms.

Hypothetical Signaling Pathways Modulated by this compound

Based on the biological activities of plant extracts containing this compound, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_this compound cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound ikk IKK This compound->ikk mapk MAPK (p38, JNK, ERK) This compound->mapk lps LPS tlr4 TLR4 lps->tlr4 tlr4->ikk tlr4->mapk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates to nucleus mapk->nfkb_nuc activates gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->gene_exp

Caption: this compound's potential inhibition of NF-κB and MAPK pathways.

Protocol: Investigating the Anti-inflammatory Effects of this compound In Vitro

This protocol outlines an experiment to determine if this compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates (for Griess assay) and 24-well plates (for ELISA) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatants from the 96-well plate using the Griess Reagent according to the manufacturer's instructions.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants from the 24-well plate using the respective ELISA kits according to the manufacturer's protocols.

  • Analyze the data to determine the dose-dependent effect of this compound on NO, TNF-α, and IL-6 production.

Further investigation into the mechanism could involve Western blotting to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK, ERK).

These application notes and protocols provide a comprehensive guide for the formulation and preliminary mechanistic evaluation of this compound in preclinical research. The provided methodologies and hypothetical frameworks are intended to serve as a starting point for more in-depth investigations into the therapeutic potential of this natural compound.

References

Application Note: Quantitative Analysis of Palustrol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palustrol (C15H26O, M.W. 222.37 g/mol ) is a naturally occurring sesquiterpenoid alcohol found in various plants.[1] Its structural complexity and presence in essential oils and plant extracts necessitate a robust and reliable analytical method for identification and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[2][3] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Data Presentation

Quantitative analysis of this compound can be achieved by constructing a calibration curve using a certified reference standard. The following table summarizes typical quantitative data obtained from a validated GC-MS method.

ParameterValue
Retention Time (RT)15.2 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery95 - 105%
Precision (RSD%)< 5%

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[4][5]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound certified reference standard at a concentration of 1 mg/mL in a suitable volatile organic solvent such as hexane (B92381) or dichloromethane.[4][5]

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

    • If an internal standard is used for quantification, add a constant known concentration of the internal standard (e.g., tetradecane) to each calibration standard and sample.

  • Sample Extraction (from plant material):

    • Homogenize the plant material.

    • Perform solvent extraction using a non-polar solvent like hexane or a slightly more polar solvent like dichloromethane. Sonication or maceration can be employed to enhance extraction efficiency.

    • Filter the extract to remove any particulate matter.

    • The extract may need to be concentrated or diluted to fall within the calibration range.

    • Ensure the final sample is dissolved in a GC-compatible solvent.[4]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrumentation used.

GC Parameter Setting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
MS Parameter Setting
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for this compound To be determined from the full scan mass spectrum of the standard (e.g., m/z 222, 207, 165, 123)
Data Analysis
  • Qualitative Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum with that of the certified reference standard. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of this compound (or the ratio of the peak area of this compound to the internal standard) against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Mass Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound (C15H26O) will show a molecular ion peak ([M]+) at m/z 222. As a cyclic tertiary alcohol, its fragmentation pattern is characterized by the loss of a water molecule ([M-H2O]+) resulting in a peak at m/z 204. Further fragmentation involves the loss of methyl groups ([M-CH3]+ at m/z 207) and other alkyl fragments from the complex ring structure, leading to a series of characteristic ions. The interpretation of the fragmentation pattern is essential for the unambiguous identification of this compound.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare this compound Standards Dilute Dilute/Concentrate Sample Standard->Dilute Sample Extract Sample (e.g., Plant Material) Sample->Dilute Inject Inject Sample into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Qual Qualitative Analysis (RT & Mass Spectrum) Detect->Qual Quant Quantitative Analysis (Calibration Curve) Detect->Quant Report Generate Report Qual->Report Quant->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of Palustrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of Palustrol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale production of (-)-Palustrol?

The large-scale production of (-)-Palustrol, a sesquiterpenoid alcohol, presents several key challenges:

  • Stereoselectivity: The chemical synthesis often leads to the formation of diastereomers, primarily (+)-Viridiflorol, which can be difficult to separate from the target (-)-Palustrol.

  • Starting Material Instability: The biomimetic synthesis route often utilizes (+)-bicyclogermacrene as a key intermediate. This terpene is known to be unstable and can readily decompose under standard purification conditions, such as silica (B1680970) gel chromatography, which complicates its handling and storage on a large scale.

  • Low Yields: Both chemical and potential biosynthetic routes can suffer from low overall yields, making the process economically challenging for industrial-scale production.[1][2]

  • Purification: The separation of this compound from its diastereomer, Viridiflorol, and other reaction byproducts is a significant hurdle due to their similar physical and chemical properties.

Q2: What is the most common synthetic route to this compound and what are its main drawbacks for large-scale synthesis?

The most commonly cited synthetic route is a biomimetic approach starting from (+)-bicyclogermacrene.[3] This strained bicyclic sesquiterpene can undergo acid-catalyzed cyclization to form the aromadendrene (B190605) skeleton, which upon hydration yields a mixture of Viridiflorol and this compound.

The main drawbacks for large-scale synthesis are:

  • Multi-step Synthesis of the Precursor: The synthesis of (+)-bicyclogermacrene itself is a multi-step process which can be inefficient and costly to scale up.

  • Instability of (+)-bicyclogermacrene: As mentioned, this key intermediate is prone to decomposition, leading to reduced yields and the formation of impurities.

  • Lack of Stereocontrol: The hydration step typically produces a mixture of diastereomers, necessitating a challenging purification step to isolate the desired (-)-Palustrol.

Q3: Are there any microbial production methods for this compound?

While the heterologous synthesis of various sesquiterpenols in microbial systems has been explored, specific high-yield microbial production of this compound is not yet well-established in publicly available literature. General challenges in the microbial production of sesquiterpenols include low yields and high production costs, often due to metabolic pathway regulation issues and the toxicity of terpenoids to the microbial hosts.[1][2]

Troubleshooting Guides

Guide 1: Low Yield of this compound in the Final Product

Problem: The overall yield of purified (-)-Palustrol is significantly lower than expected.

Possible Cause Troubleshooting Steps
Degradation of (+)-Bicyclogermacrene Precursor 1. Minimize Contact with Silica Gel: Avoid standard silica gel chromatography for the purification of (+)-bicyclogermacrene. Consider using alternative purification techniques such as distillation under reduced pressure or chromatography on a less acidic stationary phase (e.g., deactivated silica or alumina). 2. Optimize Storage Conditions: Store purified (+)-bicyclogermacrene under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) to prevent degradation.
Suboptimal Cyclization/Hydration Conditions 1. Screen Reaction Conditions: Systematically screen different acids, solvents, and reaction temperatures for the cyclization and hydration steps. The choice of acid and solvent can significantly influence the reaction pathway and the formation of byproducts. 2. Monitor Reaction Progress: Use techniques like GC-MS or TLC to monitor the reaction progress and identify the optimal reaction time to maximize the formation of the desired product and minimize the formation of degradation products.
Formation of Diastereomers and Byproducts 1. Characterize the Product Mixture: Use analytical techniques such as NMR and chiral GC to determine the diastereomeric ratio of this compound to Viridiflorol and to identify any major byproducts. 2. Optimize for Diastereoselectivity: Experiment with different reaction conditions (e.g., temperature, solvent polarity) to potentially influence the diastereoselectivity of the hydration step.
Losses During Purification 1. Optimize Chromatographic Separation: Refer to the guide on "Difficulty in Separating this compound and Viridiflorol" for detailed strategies. 2. Consider Alternative Purification Methods: Explore non-chromatographic methods such as fractional crystallization, although this may require derivatization to facilitate crystallization.
Guide 2: Difficulty in Separating (-)-Palustrol and (+)-Viridiflorol

Problem: Inability to achieve baseline separation of (-)-Palustrol and (+)-Viridiflorol using standard chromatography.

Possible Cause Troubleshooting Steps
Similar Polarity of Diastereomers 1. High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating diastereomers.    * Stationary Phase: Use a high-resolution normal-phase silica gel column or a reverse-phase C18 column.    * Mobile Phase Optimization: For normal-phase HPLC, start with a non-polar solvent system like hexane/ethyl acetate (B1210297) and perform a gradient elution with a shallow gradient of the more polar solvent. For reverse-phase HPLC, use a mobile phase such as acetonitrile/water or methanol/water. 2. Flash Chromatography: For larger scale purification, flash chromatography can be employed.    * Column Packing: Use a high-quality silica gel with a small particle size for better resolution.    * Solvent System: A shallow gradient elution is crucial. A typical starting point could be a low percentage of ethyl acetate in hexane, with the polarity increased very slowly over the course of the separation. 3. Counter-Current Chromatography (CCC): This technique can be advantageous for large-scale separation as it avoids irreversible adsorption onto a solid support. A suitable biphasic solvent system would need to be developed.
Co-elution with Other Impurities 1. Pre-purification Step: Consider a preliminary purification step to remove impurities that are significantly different in polarity from this compound and Viridiflorol. This could be a simple filtration through a plug of silica gel or a quick column with a steep solvent gradient. 2. Two-Dimensional Chromatography: If a single chromatographic method is insufficient, consider a two-dimensional approach. For example, an initial separation on a normal-phase column followed by a second separation of mixed fractions on a reverse-phase column.
Unsuitable Analytical Method 1. Method Validation: Ensure that the analytical method (e.g., TLC, GC, HPLC) is capable of resolving the two diastereomers. It may be necessary to develop a specific analytical method before attempting preparative scale separation. 2. Chiral GC/HPLC: While this compound and Viridiflorol are diastereomers, the use of a chiral column can sometimes enhance separation due to the different spatial arrangements of the molecules.

Experimental Protocols

Protocol 1: Biomimetic Synthesis of (-)-Palustrol and (+)-Viridiflorol from (+)-Ledene

This protocol is adapted from the biomimetic synthesis described by Tran and Cramer (2014).

  • Preparation of (+)-Ledene: (+)-Ledene can be synthesized from (+)-bicyclogermacrene through an acid-catalyzed cyclization.

  • Hydration of (+)-Ledene:

    • Dissolve (+)-ledene in a suitable solvent mixture (e.g., a mixture of acetone (B3395972) and water).

    • Add a hydration reagent. A common method is oxymercuration-demercuration.

    • Alternatively, a simpler acid-catalyzed hydration can be attempted, although this may lead to a different product distribution.

  • Work-up and Extraction:

    • Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution for acid-catalyzed reactions).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude product will be a mixture of (-)-Palustrol and (+)-Viridiflorol.

    • Perform preparative HPLC or flash chromatography to separate the diastereomers. A suggested starting condition for flash chromatography is a gradient of 0-10% ethyl acetate in hexane.

Data Presentation

Synthesis Step Reported Yield Key Challenges Reference
(+)-Bicyclogermacrene Synthesis ~25% overall yield in 7 stepsMulti-step synthesis, potential for low yields on scale-up.
Cyclization to (+)-Ledene Not explicitly stated, but is a key step in the cascade.Control of side reactions and byproducts.
Hydration to this compound/Viridiflorol Not explicitly quantified, produces a mixture.Formation of a diastereomeric mixture, requiring separation.

Visualizations

Biomimetic Synthesis Pathway of this compound

Palustrol_Synthesis Bicyclogermacrene (+)-Bicyclogermacrene Ledene (+)-Ledene Bicyclogermacrene->Ledene Acid-catalyzed cyclization Mixture Mixture of (-)-Palustrol and (+)-Viridiflorol Ledene->Mixture Hydration This compound (-)-Palustrol Mixture->this compound Purification (e.g., HPLC) Viridiflorol (+)-Viridiflorol Mixture->Viridiflorol Purification (e.g., HPLC)

Caption: Biomimetic synthesis of (-)-Palustrol from (+)-Bicyclogermacrene.

Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting Start Low Yield of this compound Check_Precursor Check Stability of (+)-Bicyclogermacrene Start->Check_Precursor Optimize_Cyclization Optimize Cyclization/ Hydration Conditions Start->Optimize_Cyclization Analyze_Mixture Analyze Product Mixture (Diastereomeric Ratio) Start->Analyze_Mixture Optimize_Purification Optimize Purification Protocol Start->Optimize_Purification Solution_Precursor Use Alternative Purification/ Proper Storage Check_Precursor->Solution_Precursor Solution_Reaction Screen Solvents, Acids, Temperatures Optimize_Cyclization->Solution_Reaction Solution_Selectivity Attempt to Improve Diastereoselectivity Analyze_Mixture->Solution_Selectivity Solution_Purification Implement Optimized Chromatography Optimize_Purification->Solution_Purification

Caption: Troubleshooting workflow for addressing low yields of this compound.

References

Technical Support Center: Purification of Crude Palustrol Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude Palustrol extracts.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in crude this compound extracts from pine sources?

A1: Crude this compound extracts, derived from sources like pine tar, typically contain a mixture of related terpenoid compounds. Common impurities include:

  • Monoterpenes: Volatile C10 compounds such as α-pinene, β-pinene, camphene, and δ-carene.[1][2]

  • Other Sesquiterpenes: C15 compounds structurally related to this compound, like caryophyllene, humulene, and α-bisabolene.[1][2]

  • Diterpenoid Resin Acids: Less volatile C20 compounds such as pimaric, levopimaric, isopimaric, palustric, dehydroabietic, abietic, and neoabietic acids.[1][2]

  • Pigments and Non-polar compounds: Chlorophylls and other plant pigments may be co-extracted, especially when using less selective solvents.

Q2: What is a general workflow for purifying this compound from a crude extract?

A2: A typical purification strategy involves a multi-step approach to progressively enrich this compound.[3] The general workflow includes initial extraction, liquid-liquid partitioning to separate compounds by polarity, followed by chromatographic techniques for fine purification, and potentially crystallization to achieve high purity.

Q3: Which chromatographic technique is most suitable for this compound purification?

A3: Silica (B1680970) gel column chromatography is a widely used and effective method for separating terpenes like this compound, which are often non-polar to medium-polar in nature.[4] The high surface area and adsorption capacity of silica gel allow for the retention of terpenes while other compounds pass through, enabling their separation based on polarity.[4] For more challenging separations or large-scale purification, techniques like centrifugal partition chromatography (CPC) can also be employed.[5]

Q4: How can I monitor the purity of my this compound fractions during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the separation of compounds during column chromatography.[6] By spotting fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation of this compound from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a more definitive analytical technique to identify and quantify the components in your fractions.[4][6]

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause(s) Solution(s)
This compound is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluting solvent.[7] For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate.
This compound may have degraded on the silica gel.Test the stability of this compound on a small amount of silica beforehand using a 2D TLC analysis.[7][8] If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[7]
Fractions containing this compound are contaminated with other compounds. Poor separation due to an inappropriate solvent system.Optimize the solvent system using TLC to achieve better separation between this compound and the impurities before running the column.[9]
The column was overloaded with the crude extract.Use an appropriate amount of crude extract for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude extract to silica gel by weight.
The sample was not loaded properly.Ensure the initial band of the sample loaded onto the column is narrow and even. Dry-loading the sample onto a small amount of silica can improve resolution.[8]
The separation is very slow or the column is blocked. The silica gel was packed improperly, leading to channeling or compaction.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.
Insoluble material in the crude extract is clogging the column.Pre-filter the crude extract before loading it onto the column.
Crystallization
Problem Possible Cause(s) Solution(s)
No crystals are forming. The solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
The cooling rate is too fast.Allow the solution to cool down slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.[3]
The chosen solvent is not suitable.Conduct a solvent screen to find a solvent or solvent mixture in which this compound has high solubility at high temperatures and low solubility at low temperatures.
The resulting crystals are very small or form a powder. Nucleation is too rapid.Decrease the level of supersaturation by slightly increasing the amount of solvent or by cooling the solution more slowly.[10] Seeding the solution with a tiny crystal of pure this compound can promote the growth of larger crystals.
The crystals are impure. Impurities are co-crystallizing with this compound.Recrystallize the obtained crystals. This process of dissolving the crystals and crystallizing them again can significantly improve purity.
The crystals were not washed properly.Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the surface.[3]

Experimental Protocols

Protocol 1: General Extraction and Liquid-Liquid Partitioning

This protocol describes the initial extraction of a broad range of metabolites from plant material and their subsequent separation into fractions of differing polarities.[3]

Materials:

  • Dried and powdered plant material (e.g., pine needles or bark)

  • 95% Ethanol (B145695) (EtOH)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • n-butanol (n-BuOH)

  • Distilled water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Extraction: Macerate the dried, powdered plant material with 95% EtOH at a 1:10 (w/v) ratio for 72 hours at room temperature. Repeat the extraction three times.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Suspension: Suspend the crude extract in distilled water.

  • Partitioning: a. Transfer the aqueous suspension to a separatory funnel and perform a liquid-liquid extraction with petroleum ether to remove non-polar compounds. Repeat three times. b. Collect the aqueous layer and subsequently partition it with ethyl acetate to extract compounds of intermediate polarity. Repeat three times. c. Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds. Repeat three times.

  • Fraction Collection: Collect the petroleum ether, ethyl acetate, and n-butanol fractions separately. Concentrate each fraction using a rotary evaporator. The this compound is expected to be enriched in the less polar fractions (petroleum ether and ethyl acetate).

Protocol 2: Silica Gel Column Chromatography

This protocol details the purification of this compound from a partitioned extract using silica gel column chromatography.

Materials:

  • Concentrated extract fraction (e.g., ethyl acetate fraction)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniformly packed bed without any air bubbles or cracks. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the extract in a minimal amount of the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of ethyl acetate in hexane. This will allow for the sequential elution of compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in small fractions using collection tubes.

  • Purity Monitoring: Analyze the collected fractions using TLC to identify which fractions contain this compound and to assess their purity.

  • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: Crystallization for Final Purification

This protocol describes the final purification of this compound using crystallization.

Materials:

  • Purified this compound fraction

  • A suitable solvent or solvent system (e.g., hexane, acetone, or a mixture)

  • Heating plate

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Dissolution: Gently heat the chosen solvent and dissolve the purified this compound fraction in the minimum amount of the hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For further crystallization, the dish can be placed in a refrigerator.

  • Crystal Collection: Once crystals have formed, collect them by filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities and then dry them thoroughly.

Data Presentation

Table 1: Solvent Systems for Sesquiterpene Purification by Column Chromatography

Target Sesquiterpene Polarity Typical Stationary Phase Example Mobile Phase Gradient Reference
Non-polar to medium-polarSilica GelHexane -> Hexane/Ethyl Acetate (99:1 to 90:10)[3][4]
Medium-polar to polarSilica Gel or Reversed-Phase C18Hexane/Ethyl Acetate (90:10 to 50:50) or Methanol/Water[11]

Table 2: Optimization Parameters for Crystallization

Parameter Objective Typical Adjustment Reference
Solvent ChoiceAchieve good solubility at high temperature and poor solubility at low temperature.Screen various solvents of different polarities.[12][13]
Cooling RatePromote the growth of large, well-defined crystals.Slow, gradual cooling.[3][10]
ConcentrationAchieve supersaturation for crystal nucleation and growth.Careful evaporation of solvent or use of an anti-solvent.[14][15]
SeedingInduce crystallization and control crystal size.Addition of a small, pure crystal of the target compound.[15]

Visualizations

experimental_workflow crude_extract Crude this compound Extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning Separate by polarity column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography Fine separation crystallization Crystallization column_chromatography->crystallization Final purification pure_this compound Pure this compound crystallization->pure_this compound

Caption: General experimental workflow for this compound purification.

troubleshooting_logic start Impure this compound after Chromatography check_tlc Review TLC results start->check_tlc overloaded Column Overloaded? check_tlc->overloaded wrong_solvent Incorrect Solvent System? check_tlc->wrong_solvent degradation Compound Degradation? check_tlc->degradation overloaded->wrong_solvent No rerun_less_sample Rerun with less sample overloaded->rerun_less_sample Yes wrong_solvent->degradation No optimize_solvent Optimize solvent system via TLC wrong_solvent->optimize_solvent Yes change_stationary_phase Use alternative stationary phase (e.g., Alumina) degradation->change_stationary_phase Yes

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Efficient Synthesis of Palustrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Palustrol synthesis. The information is based on established biomimetic synthetic routes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (-)-Palustrol via the hydration of (+)-ledene.

Issue Possible Cause(s) Recommended Solution(s)
Low to no conversion of (+)-ledene 1. Inactive catalyst or reagents.2. Incorrect reaction temperature.3. Insufficient reaction time.1. Use freshly prepared or properly stored reagents. Ensure the activity of the catalyst if one is used.2. Verify the reaction temperature with a calibrated thermometer. Optimize the temperature within the recommended range.3. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary.
Low yield of (-)-Palustrol 1. Suboptimal ratio of reagents.2. Formation of side products.3. Inefficient purification.1. Carefully control the stoichiometry of the reactants and catalysts as specified in the protocol.2. Analyze the crude product mixture to identify major byproducts. Adjust reaction conditions (e.g., temperature, solvent) to minimize their formation.3. Optimize the purification method (e.g., column chromatography solvent system, recrystallization conditions) to improve separation and recovery.
Poor diastereoselectivity (high ratio of (+)-viridiflorol to (-)-Palustrol) 1. Incorrect choice of hydration conditions.2. Presence of impurities that influence the stereochemical outcome.1. The choice of acid catalyst and solvent system is critical for diastereoselectivity. Follow the recommended protocol closely.2. Ensure the starting (+)-ledene is of high purity. Purify the starting material if necessary.
Difficulty in separating (-)-Palustrol from (+)-viridiflorol The two diastereomers can be challenging to separate by standard column chromatography due to similar polarities.1. Utilize high-performance liquid chromatography (HPLC) for separation.2. Consider derivatization of the alcohol functionality to facilitate separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (-)-Palustrol?

A1: A common and efficient method is the biomimetic synthesis starting from (+)-bicyclogermacrene. This involves the acid-catalyzed cyclization of (+)-bicyclogermacrene to (+)-ledene, followed by the selective hydration of (+)-ledene to yield a mixture of (-)-Palustrol and (+)-viridiflorol.[1]

Q2: How can I improve the diastereoselectivity of the hydration of (+)-ledene to favor (-)-Palustrol?

A2: The diastereoselectivity of the hydration step is highly dependent on the reaction conditions. The original biomimetic synthesis reports that the hydration of (+)-ledene provides (+)-viridiflorol and (-)-palustrol. To optimize for (-)-Palustrol, careful control of the acid catalyst, solvent, and temperature is crucial. Screening different conditions may be necessary to improve the ratio.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the structure and purity of (-)-Palustrol.

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes. Many reagents used in organic synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Specifically, handle strong acids and flammable organic solvents with care. Review the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

Key Experiment: Biomimetic Synthesis of (-)-Palustrol and (+)-Viridiflorol from (+)-Ledene

This protocol is adapted from the biomimetic synthesis described by Tran and Cramer.

Objective: To synthesize (-)-Palustrol and (+)-Viridiflorol via the hydration of (+)-ledene.

Materials:

Procedure:

  • Dissolve (+)-ledene in dichloromethane in a round-bottom flask.

  • Add water to the solution.

  • Cool the mixture in an ice bath.

  • Add trifluoroacetic acid dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude mixture by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate (-)-Palustrol and (+)-viridiflorol.

Quantitative Data Summary

Starting Material Product(s) Yield of (-)-Palustrol Yield of (+)-Viridiflorol Diastereomeric Ratio (this compound:Viridiflorol) Reference
(+)-Ledene(-)-Palustrol & (+)-ViridiflorolNot explicitly stated for isolated this compoundNot explicitly stated for isolated ViridiflorolNot explicitly stated

Note: The original publication focuses on the formation of the product mixture and does not provide isolated yields for each diastereomer.

Visualizations

Synthetic Pathway from (+)-Bicyclogermacrene to (-)-Palustrol

Palustrol_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Bicyclogermacrene Bicyclogermacrene Ledene Ledene Bicyclogermacrene->Ledene  Acid-catalyzed  cyclization This compound This compound Ledene->this compound  Hydration Viridiflorol Viridiflorol Ledene->Viridiflorol  Hydration

Caption: Biomimetic synthesis of (-)-Palustrol.

Experimental Workflow for this compound Synthesis

Palustrol_Workflow Start Start Dissolve_Ledene Dissolve (+)-Ledene in CH₂Cl₂ and H₂O Start->Dissolve_Ledene Cool Cool to 0°C Dissolve_Ledene->Cool Add_TFA Add Trifluoroacetic Acid Cool->Add_TFA React Stir at Room Temperature Add_TFA->React Quench Quench with NaHCO₃ React->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Workflow for the hydration of (+)-ledene.

References

Technical Support Center: Quantification of Palustrol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Palustrol in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most prevalent and effective methods for the quantification of sesquiterpenes like this compound are hyphenated chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used due to this compound's volatility.[1][2][3] For less volatile or thermally sensitive sesquiterpenoids, High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, MS) is the preferred method.[1][4]

Q2: I am observing co-elution of peaks during the GC-MS analysis of my sample. What could be the cause and how can I resolve it?

A2: Co-elution is a common issue in the analysis of complex mixtures containing isomers. This compound (C₁₅H₂₆O) often co-exists with its isomers, such as Ledol, which have very similar chromatographic properties and volatility, making their separation challenging.[1][5] To resolve co-elution, consider the following:

  • Optimize the GC temperature program: A slower temperature ramp can improve the separation of closely eluting compounds.

  • Change the column polarity: Employing a GC column with a different stationary phase (e.g., a more polar column like a wax-type column) can alter the elution order and improve separation.[3]

  • Use tandem mass spectrometry (GC-MS/MS): This technique provides higher selectivity and can differentiate between co-eluting compounds based on their specific fragmentation patterns.

Q3: My sample recovery after extraction from a plant matrix is consistently low. What are the potential reasons and solutions?

A3: Low recovery of this compound from complex plant matrices can be attributed to several factors. The choice of extraction solvent and method is critical and depends on the specific matrix.[6]

  • Solvent Polarity: this compound is a sesquiterpene alcohol, and its solubility will vary with the solvent used. Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to find the optimal one for your matrix.[6]

  • Extraction Technique: Methods like soxhlet extraction, microwave-assisted extraction (MWE), or pressurized liquid extraction (PLE) can offer higher efficiency than simple maceration.[6]

  • Sample Pre-treatment: The physical state of your sample can affect extraction efficiency. Ensure the plant material is adequately dried and finely ground to maximize the surface area for solvent interaction.

Q4: How can I minimize matrix effects in the quantification of this compound?

A4: Matrix effects, where other components in the sample interfere with the ionization and detection of the analyte, are a common challenge in mass spectrometry. To mitigate these effects:

  • Incorporate a thorough sample clean-up step: Use techniques like solid-phase extraction (SPE) to remove interfering compounds from your extract before analysis.

  • Use an internal standard: An isotopically labeled standard of this compound would be ideal. If unavailable, a structurally similar compound with different retention time can be used to compensate for variations in sample preparation and instrument response.

  • Matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound to mimic the matrix effects of your samples.

Q5: Is derivatization necessary for the GC-MS analysis of this compound?

A5: this compound is a volatile sesquiterpene alcohol and can often be analyzed directly by GC-MS.[7] However, in some cases, derivatization (e.g., silylation) may be beneficial to improve peak shape, enhance thermal stability, and increase volatility, potentially leading to better chromatographic resolution and sensitivity.[7][8] The necessity of derivatization should be evaluated based on the specific analytical challenges encountered.

Troubleshooting Guides

Problem: Poor Chromatographic Peak Shape (Tailing or Fronting) in GC-MS Analysis
Potential Cause Troubleshooting Steps
Active Sites in the GC System 1. Condition the GC column according to the manufacturer's instructions. 2. Use a deactivated inlet liner and replace it regularly. 3. Trim the first few centimeters of the column to remove any non-volatile residues.
Inappropriate Injection Temperature 1. Optimize the injector temperature. Too low a temperature can cause slow volatilization, while too high a temperature can lead to thermal degradation.
Column Overloading 1. Dilute the sample and re-inject. 2. Reduce the injection volume.
Incompatibility between Sample Solvent and Stationary Phase 1. Ensure the injection solvent is compatible with the polarity of the GC column's stationary phase.
Problem: Inconsistent Quantitative Results
Potential Cause Troubleshooting Steps
Sample Instability 1. Investigate the stability of this compound in your sample matrix and solvent under your storage conditions.[9][10] 2. Analyze samples as quickly as possible after preparation and consider storing them at low temperatures and protected from light.
Instrument Variability 1. Regularly perform system suitability tests to ensure the GC-MS is performing within specifications. 2. Use an internal standard to correct for variations in injection volume and detector response.
Integration Errors 1. Manually review the peak integration for your analyte and internal standard in all chromatograms. 2. Optimize the integration parameters in your chromatography data system.
Non-Linearity of Calibration Curve 1. Ensure your calibration standards bracket the expected concentration of this compound in your samples. 2. If the response is non-linear, consider using a quadratic calibration curve or narrowing the calibration range.

Method Performance and Data Presentation

The following tables present illustrative performance characteristics for the quantification of this compound using GC-MS and HPLC-UV. This data is intended to serve as a benchmark for method validation.

Table 1: Illustrative Performance Characteristics of a GC-MS Method for this compound Quantification

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Table 2: Illustrative Performance Characteristics of an HPLC-UV Method for this compound Quantification

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS
  • Scope: This protocol describes a general procedure for the quantification of this compound in a liquid extract using Gas Chromatography-Mass Spectrometry.

  • Materials and Reagents:

    • This compound analytical standard

    • Internal Standard (e.g., Cedrol or another suitable sesquiterpene alcohol)

    • HPLC-grade solvents (e.g., hexane, ethyl acetate)

    • Anhydrous sodium sulfate

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in a suitable solvent.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • For sample analysis, dilute the extract to a concentration within the calibration range.

    • Add the internal standard to all calibration standards and samples at a constant concentration.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless or split, depending on concentration.[7]

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at 5 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 204, 161, 105) and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.

    • Quantify this compound in the samples using the generated calibration curve.

Protocol 2: Extraction of this compound from a Plant Matrix
  • Scope: This protocol provides a general method for the extraction of this compound from dried plant material.

  • Materials and Reagents:

    • Dried and powdered plant material

    • Extraction solvent (e.g., methanol, ethanol, or ethyl acetate)[6]

    • Anhydrous sodium sulfate

    • Filter paper

  • Procedure:

    • Weigh approximately 5 g of the powdered plant material into a flask.

    • Add 50 mL of the chosen extraction solvent.

    • Perform the extraction using one of the following methods:

      • Maceration: Stopper the flask and allow it to stand for 24-48 hours with occasional shaking.

      • Soxhlet Extraction: Extract for 4-6 hours.

      • Ultrasonication: Place the flask in an ultrasonic bath for 30-60 minutes.

    • Filter the extract through filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of a suitable solvent for analysis.

    • Pass the final extract through a 0.45 µm syringe filter before injection.

Visualizations

TroubleshootingWorkflow cluster_chrom Chromatography Issues cluster_cal Calibration Issues cluster_prep Sample Prep Issues start Problem Encountered (e.g., Poor Quantification) check_chromatography Review Chromatogram: - Peak Shape - Resolution - Baseline Noise start->check_chromatography check_calibration Examine Calibration Curve: - Linearity (r²) - Residuals start->check_calibration check_sample_prep Assess Sample Preparation: - Recovery - Consistency start->check_sample_prep peak_shape_issue Poor Peak Shape? check_chromatography->peak_shape_issue if issues resolution_issue Co-elution? check_chromatography->resolution_issue if issues linearity_issue Non-linear Curve? check_calibration->linearity_issue if r² < 0.99 recovery_issue Low Recovery? check_sample_prep->recovery_issue if inconsistent peak_shape_solution Troubleshoot: - GC Inlet Maintenance - Injection Parameters - Column Conditioning peak_shape_issue->peak_shape_solution resolution_solution Troubleshoot: - Optimize Temp. Program - Change GC Column - Use GC-MS/MS resolution_issue->resolution_solution end_node Problem Resolved peak_shape_solution->end_node resolution_solution->end_node linearity_solution Troubleshoot: - Check Standard Prep. - Narrow Calibration Range - Use Weighted Regression linearity_issue->linearity_solution linearity_solution->end_node recovery_solution Troubleshoot: - Optimize Extraction Solvent - Evaluate Extraction Method - Add Sample Cleanup Step recovery_issue->recovery_solution recovery_solution->end_node

Caption: Troubleshooting workflow for this compound quantification.

GCMS_Workflow start Start sample_prep Sample Preparation (Dilution, Add Internal Std) start->sample_prep gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_ionization Ionization (EI) gc_separation->ms_ionization ms_detection Mass Detection (SIM/Scan) ms_ionization->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

Caption: Experimental workflow for GC-MS analysis.

ExtractionWorkflow start Start weigh_sample Weigh Dried, Powdered Plant Material start->weigh_sample add_solvent Add Extraction Solvent weigh_sample->add_solvent extract Extraction (Maceration/Soxhlet/Ultrasonication) add_solvent->extract filter_extract Filter to Remove Solids extract->filter_extract concentrate Concentrate Extract (Rotary Evaporator) filter_extract->concentrate reconstitute Reconstitute in Known Volume concentrate->reconstitute final_filter Filter (0.45 µm Syringe Filter) reconstitute->final_filter end Ready for Analysis final_filter->end

Caption: Workflow for sample extraction from a plant matrix.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Palustrol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palustrol Antifungal Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the antifungal efficacy of this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal mechanism of action?

This compound is a natural sesquiterpenoid found in the essential oils of various plants.[1] Its primary antifungal mechanism is believed to be the disruption of the fungal cell membrane's integrity.[1] This is likely achieved by interfering with the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane that is absent in mammalian cells, making it a selective target.[1]

Q2: I am having trouble dissolving this compound for my experiments. What solvents are recommended?

This compound is a hydrophobic compound. For in vitro antifungal susceptibility testing, stock solutions are typically prepared in a small amount of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in the testing medium (e.g., RPMI-1640).[1] It is crucial to include a solvent control in your experiments to ensure the solvent itself does not affect fungal growth. The final concentration of the solvent in the assay should be kept to a minimum, typically below 1-2%, to avoid toxicity to the fungal cells.

Q3: Are there any known Minimum Inhibitory Concentration (MIC) values for this compound against common fungal pathogens?

Specific MIC values for purified this compound against a broad range of clinically relevant fungi are not widely available in published literature.[1] Future research is needed to establish these values.[1] For experimental design, researchers may need to perform initial dose-response experiments to determine the MIC for their specific fungal strains. The table below provides an illustrative template for presenting such experimental data.

Data Presentation: Illustrative Antifungal Activity

The following tables provide examples of how to structure and present quantitative data for this compound's antifungal activity. Note: The values presented here are for illustrative purposes and are not based on published experimental data for this compound.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesThis compound FormulationMIC Range (µg/mL)
Candida albicansThis compound in 1% DMSO16 - 64
Aspergillus fumigatusThis compound in 1% DMSO32 - 128
Cryptococcus neoformansThis compound in 1% DMSO8 - 32

Table 2: Illustrative Synergistic Activity of this compound with Fluconazole (B54011) against Candida albicans

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
This compound3280.25Synergy
Fluconazole820.25Synergy
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone) 0.5 Synergy

Troubleshooting Guides

Issue 1: High Variability in MIC Results

  • Possible Cause: Inconsistent inoculum preparation.

    • Solution: Ensure the fungal inoculum is prepared according to standardized protocols (e.g., CLSI M27-A3) and that the turbidity is adjusted to a 0.5 McFarland standard.[1]

  • Possible Cause: this compound precipitation in the assay medium.

    • Solution: Ensure the stock solution of this compound in DMSO is properly vortexed and that the final concentration of DMSO in the well does not exceed a non-inhibitory level. Consider using a formulation strategy like a nanoemulsion to improve solubility.

  • Possible Cause: Subjective endpoint reading.

    • Solution: For fungistatic agents, the MIC should be read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control.[2] Using a spectrophotometer to read the optical density can help standardize this measurement.[1]

Issue 2: Poor Efficacy of this compound Formulation in Biofilm Assays

  • Possible Cause: Limited penetration of this compound into the biofilm matrix.

    • Solution: Consider formulating this compound into a nanoemulsion or liposomal delivery system. These formulations can enhance the penetration of hydrophobic compounds into the biofilm.

  • Possible Cause: The concentration of this compound is too low to be effective against the higher tolerance of biofilm-embedded cells.

    • Solution: Determine the Minimum Biofilm Eradication Concentration (MBEC), which is often significantly higher than the MIC.

Issue 3: Instability of this compound Nanoemulsion Formulation

  • Possible Cause: Ostwald ripening, where smaller droplets diffuse into larger ones.

    • Solution: Increase the amount of emulsifier or add a long-chain triglyceride to the oil phase to enhance stability.

  • Possible Cause: Flocculation or coalescence of droplets.

    • Solution: Optimize the surfactant-to-oil ratio and ensure sufficient energy input during homogenization. The choice of emulsifying agent is a primary factor in nanoemulsion stability.

Issue 4: Low Encapsulation Efficiency of this compound in Liposomes

  • Possible Cause: The hydrophobic nature of this compound makes it challenging to retain within the liposomal bilayer.

    • Solution: Optimize the lipid composition, including the molar ratio of phospholipids (B1166683) and cholesterol. The thin-film hydration method followed by sonication or extrusion is a common technique for encapsulating hydrophobic drugs.

  • Possible Cause: Improper hydration method.

    • Solution: Ensure the hydration of the lipid film is performed above the phase transition temperature of the lipids used.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[1]

  • Preparation of Fungal Inoculum:

    • Culture fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Transfer a few colonies to a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Prepare a working suspension by diluting the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[1]

  • Preparation of this compound Stock and Dilutions:

    • Prepare a stock solution of this compound in DMSO at a high concentration.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Assay Procedure:

    • Add 100 µL of each this compound dilution to the wells of the microtiter plate.

    • Add 100 µL of the working fungal inoculum to each well.

    • Include a growth control (inoculum without this compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[1] This can be assessed visually or by using a spectrophotometer.[1]

Protocol 2: Time-Kill Kinetic Assay
  • Preparation:

    • Prepare a fungal inoculum as described in the MIC protocol, adjusted to approximately 1 x 10^5 to 5 x 10^5 CFU/mL in RPMI-1640 medium.

    • Prepare this compound solutions in RPMI-1640 at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a drug-free growth control.

  • Assay Procedure:

    • Incubate the fungal suspensions with the different concentrations of this compound at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each suspension.

  • Quantification of Viable Cells:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the resulting colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered fungicidal.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)
  • Biofilm Formation:

    • Prepare a fungal inoculum adjusted to 1 x 10^6 CFU/mL in a suitable medium (e.g., RPMI-1640).

    • Add 100 µL of the inoculum to the wells of a flat-bottom 96-well plate.

    • Add 100 µL of this compound formulation at various concentrations (or a drug-free control).

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Gently aspirate the medium and planktonic cells from the wells.

    • Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3]

    • Remove the crystal violet solution and wash the wells three to four times with water.[3]

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet from the biofilm.[4]

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.

    • Measure the absorbance at 550 nm using a plate reader.[5] A decrease in absorbance compared to the control indicates biofilm inhibition.

Protocol 4: Cytotoxicity MTT Assay
  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the this compound formulation and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition:

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visualizations

Caption: A general workflow for the development and evaluation of this compound formulations.

ergosterol_pathway Hypothesized Mechanism: Inhibition of Ergosterol Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (Azole Target) & Other Enzymes Membrane Fungal Cell Membrane (Disrupted Integrity) Lanosterol->Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Lanosterol Potential Inhibition Point

Caption: this compound's hypothesized disruption of the fungal ergosterol biosynthesis pathway.

References

Palustrol Bioactivity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Palustrol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this bioactive sesquiterpenoid. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound (CAS 5986-49-2) is a natural sesquiterpenoid alcohol.[1][2] It is primarily isolated from plant sources such as Eucalyptus dives and Rhododendron tomentosum.[3][4] Based on current literature, the primary reported bioactivities of this compound are:

  • Antimicrobial: It is described as a natural antimicrobial agent believed to function by disrupting the cell membranes of microbes.[5]

  • Insecticidal and Repellent: It exhibits acaricidal, insecticidal, and general arthropod repellent properties.[3][4]

Q2: What is the mechanism of action for this compound?

The precise molecular mechanisms and specific signaling pathways directly modulated by this compound are not yet well-elucidated in published scientific literature. While many natural sesquiterpenoids are known to interact with common signaling pathways involved in inflammation and cell proliferation (e.g., NF-κB, MAPK), specific targets for this compound have not been identified.[6][7] Researchers are encouraged to perform initial screening assays to determine its effects on relevant cellular pathways.

Q3: How should I store and handle this compound?

For long-term storage, this compound should be kept at -20°C in a desiccated environment.[8] For short-term use (up to two weeks), storage at 0-4°C, protected from light and air, is recommended.[3][4] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[3]

Q4: In what solvents can I dissolve this compound?

This compound is a powder with poor solubility in water (est. 11.98 mg/L).[1] It is soluble in various organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice.[3] Prepare a high-concentration stock solution in DMSO and then dilute it in your aqueous cell culture medium or buffer for the final working concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₆O[2]
Molecular Weight 222.37 g/mol [2][9]
CAS Number 5986-49-2[1]
Physical Description Powder[4]
Boiling Point (est.) 293.00 to 294.00 °C[1]

Table 2: Solubility of this compound at 20°C

SolventSolubility (g/L)Reference
Cyclohexanone 127.84[9]
Methanol 104.72[9]
Ethanol 86.69[9]
Ethyl Acetate 81.22[9]
Acetone 65.23[3]
Toluene 60.1[9]
Isopropanol 59.03[9]
Dichloromethane 53.68[3][9]
n-Octanol 45.55[9]
Acetonitrile 33.13[9]
Water (est. at 25°C) ~0.012[1]

Troubleshooting Guide

Issue 1: Unexpectedly Low or No Bioactivity Observed

Potential Cause Troubleshooting Step
Degradation This compound may be sensitive to pH, light, or temperature. Ensure it was stored correctly. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. While specific stability data is sparse for this compound, other bioactive natural products can be unstable in alkaline pH.[10]
Inadequate Solubility The compound may have precipitated out of your aqueous assay medium. Visually inspect your final dilution for any precipitate. Try preparing the final dilution immediately before adding it to the assay. Consider using a non-toxic solubilizing agent like Tween® 80 if compatible with your experiment.
Incorrect Concentration Range The effective concentration may be higher than tested. Perform a wide-range dose-response curve (e.g., from 1 µM to 100 µM) to identify the active range.
Cell Line/Model In-sensitivity The chosen cell line, bacterial strain, or organism may not be sensitive to this compound's mechanism of action. If possible, test on a different, relevant model.

Issue 2: High Variability Between Experimental Replicates

Potential Cause Troubleshooting Step
Incomplete Solubilization Inconsistent activity can result from incomplete dissolution of the stock solution. Ensure the compound is fully dissolved in the organic solvent (e.g., DMSO) before making serial dilutions. Vortex thoroughly.
Batch-to-Batch Variation Natural products can show variability in purity and composition between batches.[11] If using a new lot number, consider running a simple validation experiment to compare its activity to a previous batch.
Pipetting Inaccuracy Due to its hydrophobicity, this compound may adhere to plastic surfaces. Use low-retention pipette tips and ensure proper mixing at each dilution step.
Assay Timing If the compound is unstable in the assay medium, the timing of measurements is critical. Ensure that the incubation period is consistent across all plates and replicates.

Visualized Workflows and Pathways

The following diagrams illustrate a general workflow for testing a natural product like this compound and a common signaling pathway often investigated for its anti-inflammatory potential.

G General Workflow for Bioactivity Screening of this compound cluster_prep Preparation & QC cluster_assay Biological Evaluation cluster_analysis Data Analysis A Source Material (e.g., Rhododendron tomentosum) B Extraction & Isolation of this compound A->B C Purity & Identity Check (>98% via HPLC, NMR, MS) B->C D Prepare Stock Solution (e.g., 100 mM in DMSO) C->D E Cytotoxicity Screen (e.g., MTT Assay on non-cancerous cell line) D->E F Primary Bioassay (e.g., Antimicrobial MIC Assay) D->F G Secondary / Mechanistic Assay (e.g., Cytokine quantification via ELISA) F->G H Dose-Response Curve & IC50 / MIC Calculation G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I

Caption: A general experimental workflow for assessing this compound's bioactivity.

G Hypothetical Target: LPS-Induced NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_inactive Inactive Complex IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB p50/p65 (NF-κB) IkBa->NFkB NFkB_active Active p50/p65 IkBa->NFkB_inactive NFkB->NFkB_inactive Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Genes Transcription Nucleus Nucleus This compound This compound (Potential Inhibitor) This compound->IKK ? This compound->NFkB_active ? NFkB_inactive->NFkB_active Release

Caption: A potential anti-inflammatory mechanism to investigate for this compound.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol assesses the effect of this compound on cell viability and is a crucial first step to distinguish between targeted bioactivity and general toxicity.

Materials:

  • Adherent mammalian cells (e.g., HEK293 or RAW 264.7 macrophages)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 100 mM in sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound from the DMSO stock in complete medium. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM. Remember to prepare a vehicle control (medium with the highest percentage of DMSO used).

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Methodology:

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of a starting this compound solution (e.g., 256 µg/mL in MHB with 2.5% DMSO) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration range (e.g., 256 µg/mL down to 0.5 µg/mL). Well 11 serves as the growth control (no this compound) and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. You can also add a viability indicator like resazurin (B115843) to aid in visualization.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Palustrol Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability in Palustrol extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts is a multifaceted issue stemming from both the natural source material and processing methods. Key contributing factors include:

  • Botanical Raw Material Variation: The chemical composition of the source plant can fluctuate significantly based on geographical location, climate, harvest time, and storage conditions.[1][2][3]

  • Extraction Method: The choice of solvent (e.g., ethanol (B145695), methanol (B129727), hexane), pH of the extraction medium, and extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) can dramatically influence the yield and purity of this compound in the final extract.

  • Processing Parameters: Variations in extraction time, temperature, and the ratio of solvent to biomass can lead to significant differences between batches.[4][5][6]

  • Presence of Co-extracted Compounds: this compound is often co-extracted with other structurally similar compounds, and the varying ratios of these related molecules contribute to the overall variability of the extract.

Q2: How can our lab minimize variability originating from the raw plant material?

A2: To minimize variability from the raw material, it is crucial to establish strict quality control measures for sourcing and handling:

  • Standardize Raw Material: Source plant material from a single, reputable supplier who can provide a Certificate of Analysis (CoA). This document should ideally include information on the geographical origin, harvesting conditions, and identity confirmation.

  • Implement a Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the handling and pre-processing of the raw material. This should include precise parameters for:

    • Drying procedures to ensure consistent moisture content.

    • Grinding of plant material to a uniform particle size.

    • Storage conditions (e.g., temperature, humidity, light exposure) to prevent degradation of this compound.

Q3: What are the recommended analytical techniques for quality control of this compound extracts?

A3: A combination of chromatographic techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, PDA, or MS) is a powerful tool for quantifying this compound and creating a chemical fingerprint of the extract.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile components in the extract, including this compound.[10][11][12][13] It provides high selectivity and accuracy.[10]

  • Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid technique that can be used for preliminary screening and to quickly assess the presence of this compound and major impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low this compound Yield - Inefficient extraction solvent. - Suboptimal extraction time or temperature. - Improper solid-to-liquid ratio.- Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, and mixtures thereof). - Parameter Optimization: Systematically vary the extraction time and temperature to identify the optimal conditions for this compound extraction.[4][5][6] - Ratio Adjustment: Experiment with different solid-to-liquid ratios to ensure complete extraction.
High Variability in this compound Concentration Between Batches - Inconsistent raw material quality. - Deviations from the extraction SOP. - Inconsistent post-extraction processing (e.g., solvent evaporation).- Raw Material QC: Implement stricter quality control for incoming raw materials, including macroscopic and microscopic examination. - SOP Adherence: Ensure all personnel are trained on and strictly follow the established SOP. - Process Control: Standardize all post-extraction steps, including filtration, solvent removal, and drying of the final extract.
Inconsistent Chromatographic Profile (HPLC/GC-MS) - Fluctuation in mobile phase/carrier gas composition or flow rate. - Temperature variations. - Column degradation. - Co-elution of similar compounds.- System Check: Ensure the HPLC/GC system is properly maintained and calibrated. Verify mobile phase/carrier gas composition and flow rates. - Temperature Control: Use a column oven to maintain a constant and stable temperature during analysis. - Column Replacement: Replace the analytical column if performance degrades. - Method Development: Adjust the mobile phase gradient (HPLC) or temperature program (GC) to improve the separation of co-eluting peaks.

Experimental Protocols

Optimized Solvent Extraction of this compound

This protocol describes a general procedure for solvent extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 80% Ethanol)

  • Shaking incubator or magnetic stirrer with heating

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% ethanol to the flask (solid-to-liquid ratio of 1:10 g/mL).

  • Place the flask in a shaking incubator at 50°C and 150 rpm for 2 hours.

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Wash the residue with an additional 20 mL of the extraction solvent and combine the filtrates.

  • Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the solvent.

  • Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.

  • Store the dried extract at -20°C in an airtight container.

Quantitative Analysis of this compound by HPLC-UV

This protocol provides a method for the quantification of this compound in an extract.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

  • Gradient Program: Start with 50% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the dried this compound extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Analysis of this compound by GC-MS

This protocol outlines a method for the quantification of this compound using GC-MS.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Scan mode (m/z 40-500) for identification and Selected Ion Monitoring (SIM) mode for quantification.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in hexane. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the dried this compound extract in hexane to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject 1 µL of the standards and samples into the GC-MS system.

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum. For quantification in SIM mode, monitor characteristic ions of this compound. Construct a calibration curve and determine the concentration in the sample as described for HPLC.

Data Presentation

Table 1: Effect of Extraction Solvent on this compound Yield

Solvent This compound Yield (mg/g of dry material) Purity (%) by HPLC
n-Hexane3.2 ± 0.485.1 ± 2.3
Ethyl Acetate5.8 ± 0.678.5 ± 3.1
80% Ethanol7.1 ± 0.572.3 ± 2.8
80% Methanol6.5 ± 0.769.8 ± 3.5

Table 2: Effect of Extraction Time and Temperature on this compound Yield (using 80% Ethanol)

Time (hours) Temperature (°C) This compound Yield (mg/g of dry material)
1405.2 ± 0.4
1606.3 ± 0.5
2406.8 ± 0.6
2607.5 ± 0.4
3407.0 ± 0.5
3607.3 ± 0.6

Visualizations

Experimental Workflow

experimental_workflow raw_material Raw Material Sourcing (with Certificate of Analysis) preprocessing Material Pre-processing (Drying, Grinding) raw_material->preprocessing extraction Optimized Solvent Extraction (Solvent, Time, Temp, Ratio) preprocessing->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying Final Drying (Vacuum Oven) concentration->drying qc_analysis Quality Control Analysis (HPLC, GC-MS) drying->qc_analysis final_product Standardized this compound Extract qc_analysis->final_product

Caption: Standardized workflow for producing consistent this compound extracts.

Putative Anti-inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes activates transcription This compound This compound This compound->IKK inhibits This compound->MAPK inhibits LPS LPS (Stimulus) LPS->TLR4

Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.

Putative Antimicrobial Signaling Pathway of this compound

antimicrobial_pathway cluster_bacterial_cell Bacterial Cell Membrane Cell Membrane Cell_Lysis Cell Lysis Membrane->Cell_Lysis DNA DNA Ribosome Ribosome Enzymes Essential Enzymes This compound This compound This compound->Membrane Disrupts Integrity This compound->DNA Inhibits Replication This compound->Ribosome Inhibits Protein Synthesis This compound->Enzymes Inhibits Activity

Caption: Potential mechanisms of this compound's antimicrobial action.

References

Validation & Comparative

Comparative Antifungal Efficacy of Palustrol and (+)-Ledol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel antifungal agents, natural products continue to be a significant wellspring of potential therapeutic leads. Among these, the sesquiterpenoids Palustrol and (+)-Ledol, primarily found in the essential oils of plants like Rhododendron tomentosum (previously Ledum palustre), have attracted attention for their antimicrobial properties.[1] This guide offers a comparative analysis of their antifungal efficacy, synthesizing available scientific data, detailing standardized experimental protocols for their evaluation, and visualizing their potential mechanisms of action to aid researchers, scientists, and drug development professionals.

I. Comparative Antifungal Activity

To facilitate future comparative analysis, the following table illustrates the standardized format for presenting Minimum Inhibitory Concentration (MIC) data. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound and (+)-Ledol Against Various Fungal Pathogens

Fungal SpeciesThis compound MIC (µg/mL)(+)-Ledol MIC (µg/mL)Fluconazole MIC (µg/mL) - Reference
Candida albicansData Not AvailableData Not Available0.25 - 4
Candida glabrataData Not AvailableData Not Available8 - 64
Candida parapsilosisData Not AvailableData Not Available1 - 4
Cryptococcus neoformansData Not AvailableData Not Available2 - 16
Aspergillus fumigatusData Not AvailableData Not Available1 - 8

Note: The MIC values in this table are illustrative and serve as a template for presenting future experimental data. Currently, specific MIC values for purified this compound and (+)-Ledol against these pathogens are not widely available in published literature.[1]

II. Postulated Mechanism of Action: Disruption of Ergosterol (B1671047) Biosynthesis

The primary mechanism of antifungal action for many terpenoids, including likely this compound and (+)-Ledol, is the disruption of the fungal cell membrane's integrity.[1][2] The lipophilic nature of these sesquiterpenoids is thought to allow them to intercalate into the lipid bilayer of the fungal cell membrane. This integration leads to increased membrane permeability, the subsequent loss of vital cellular contents, and ultimately, cell death.[2]

A key target within the fungal cell membrane is the ergosterol biosynthesis pathway.[3] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.[3] Inhibition of this pathway leads to the accumulation of toxic sterol intermediates and compromises the structural integrity of the membrane, thereby inhibiting fungal growth.[3] While the precise molecular targets of this compound and (+)-Ledol within this pathway have not been definitively identified, it represents a probable site of action.

G Hypothesized Antifungal Mechanism of this compound and (+)-Ledol cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase Membrane_Disruption Membrane Disruption Palustrol_Ledol This compound / (+)-Ledol Palustrol_Ledol->Lanosterol Inhibition? Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Cell_Death Fungal Cell Death Increased_Permeability->Cell_Death

Hypothesized action on the fungal ergosterol biosynthesis pathway.

III. Experimental Protocols

To ensure the reproducibility and comparability of antifungal efficacy studies, the use of standardized methodologies is crucial. The following is a detailed protocol for the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, which is a widely accepted standard for antifungal susceptibility testing.[4][5]

Antifungal Susceptibility Testing: Broth Microdilution Method

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[1]

  • A few colonies are transferred to a sterile saline solution.[1]

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL.[1]

  • A working suspension is prepared by diluting the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[1]

2. Preparation of Antifungal Agents:

  • Stock solutions of this compound and (+)-Ledol are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.[1]

  • Serial two-fold dilutions of the compounds are then prepared in RPMI-1640 medium within a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.[1]

3. Assay Procedure:

  • 100 µL of each antifungal dilution is added to the respective wells of the microtiter plate.[1]

  • 100 µL of the working fungal inoculum is added to each well.[1]

  • Each plate must include a growth control (inoculum without any antifungal agent) and a sterility control (medium only).[1]

  • The plates are incubated at 35°C for 24-48 hours.[1]

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically a ≥50% reduction) compared to the growth control.[1]

  • This can be assessed visually or by using a spectrophotometer to measure the optical density.[1]

G Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Fungal Isolate on Agar B Prepare Fungal Suspension (0.5 McFarland) A->B C Prepare Working Inoculum B->C G Add Fungal Inoculum to Wells C->G D Prepare Stock Solutions of this compound & (+)-Ledol E Perform Serial Dilutions in 96-well Plate D->E F Add Antifungal Dilutions to Plate E->F F->G H Include Growth & Sterility Controls G->H I Incubate Plate (35°C, 24-48h) H->I J Visually or Spectrophotometrically Assess Growth I->J K Determine Minimum Inhibitory Concentration (MIC) J->K

Workflow for antifungal susceptibility testing via broth microdilution.

IV. Conclusion and Future Directions

While both this compound and (+)-Ledol show promise as antifungal agents, a clear understanding of their comparative efficacy is hampered by a lack of direct, quantitative studies. Future research should prioritize the isolation of these compounds to a high purity and the performance of standardized antifungal susceptibility testing against a broad panel of clinically relevant fungi. Furthermore, detailed mechanistic studies are required to identify their precise molecular targets and to explore potential synergistic effects with existing antifungal drugs. Such data will be invaluable for the continued development of new and effective antifungal therapies.

References

Lack of Evidence for Synergistic Effects of Palustrol with Conventional Antibiotics in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no specific studies investigating the synergistic effects of the natural sesquiterpenoid Palustrol in combination with conventional antibiotics. While this compound is a known compound with documented antimicrobial properties, data on its potential to enhance the efficacy of antibiotics is currently unavailable.

For researchers, scientists, and drug development professionals interested in this area, this indicates a novel avenue for investigation. The exploration of natural compounds that can work in concert with existing antibiotics is a critical strategy in combating antimicrobial resistance.

This compound: A Profile

This compound is a sesquiterpenoid alcohol found in various plants, including Ledum palustre (now Rhododendron tomentosum). It is recognized for its own biological activities, which include antimicrobial and insecticidal properties.

Chemical Information:

  • Molecular Formula: C₁₅H₂₆O

  • Molecular Weight: 222.37 g/mol

  • CAS Number: 5986-49-2

While some studies have evaluated the antimicrobial effects of essential oils containing this compound as a component, these investigations do not isolate the synergistic contribution of this compound from the other constituents. Therefore, no quantitative data, such as Fractional Inhibitory Concentration (FIC) indices or fold-change in Minimum Inhibitory Concentration (MIC), can be presented for this compound in combination with antibiotics.

Standard Methodologies for Assessing Synergy

For future research into the potential synergistic effects of this compound, the following standard experimental protocols are recommended.

Experimental Protocols:

1. Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound and each conventional antibiotic would first be determined independently against target bacterial strains. The broth microdilution method is a standard approach.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound (this compound or antibiotic) in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include a growth control (no antimicrobial) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Checkerboard Assay: This is the most common method to assess the interaction between two antimicrobial agents.

  • Procedure:

    • In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a conventional antibiotic (e.g., along the columns).

    • Each well will contain a unique combination of concentrations of the two agents.

    • Inoculate the plate with a standardized bacterial suspension.

    • Following incubation, determine the MIC of each agent in the presence of the other.

    • The results are used to calculate the Fractional Inhibitory Concentration (FIC) Index.

3. Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated to quantify the nature of the interaction.

  • Formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualizing the Experimental Workflow

The logical flow for investigating the synergistic effects of a novel compound like this compound can be visualized as follows.

Synergy_Workflow cluster_preliminary Preliminary Screening cluster_mic MIC Determination cluster_synergy Synergy Testing cluster_analysis Data Analysis and Interpretation A Isolate and Purify this compound D Determine MIC of this compound Alone A->D B Select Panel of Conventional Antibiotics E Determine MIC of Each Antibiotic Alone B->E C Select Bacterial Strains (e.g., ATCC and clinical isolates) C->D C->E F Perform Checkerboard Assay (this compound + Antibiotic) D->F E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Interpret FIC Index (Synergy, Additive, Antagonism) G->H I Further Mechanistic Studies (e.g., Time-Kill Assays, Membrane Permeability) H->I If Synergy is Observed

Caption: Workflow for Investigating Synergistic Effects.

Given the absence of published data on the synergistic effects of this compound, the above-described methodologies provide a framework for future studies. Such research would be a valuable contribution to the field of antimicrobial drug discovery.

A Comparative Analysis of Palustrol's Mechanism of Action with Other Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are a cornerstone of natural product chemistry, exhibiting a wide array of biological activities that make them attractive candidates for drug discovery. Among these, palustrol (B206867), a tricyclic sesquiterpene alcohol, has been identified in various aromatic plants, including Rhododendron tomentosum (formerly Ledum palustre). While traditional uses of these plants suggest potential therapeutic effects, the specific molecular mechanism of action for this compound remains largely uncharacterized. This guide provides a comparative analysis of the known biological activities of this compound against the well-defined mechanisms of other prominent sesquiterpenoids, namely the sesquiterpene lactones parthenolide (B1678480) and alantolactone (B1664491), and the endoperoxide-containing artemisinin (B1665778). This comparison is supported by available experimental data and detailed methodologies for key biological assays.

Comparative Bioactivity: A Quantitative Overview

The biological activity of sesquiterpenoids can be quantitatively assessed through various in vitro assays that measure their ability to inhibit cell growth, induce apoptosis, or modulate specific signaling pathways. The half-maximal inhibitory concentration (IC50) is a common metric used to denote the potency of a compound. The table below summarizes the available IC50 values for this compound and its comparators against various cancer cell lines. A significant gap in the literature exists for the specific IC50 values of this compound, highlighting an area for future research.

CompoundTarget/Cell LineBiological ActivityIC50 (µM)Reference
This compound Human rheumatoid arthritis synoviocytesPro-apoptoticData not available[1]
Parthenolide Calu-1, H1792, A549, H1299, H157, H460 (NSCLC cells)Growth inhibitionDose-dependent[2]
BV2 (microglial cells)NF-κB inhibition~1[2]
Alantolactone Various cancer cell linesAnticancerVaries by cell line[3]
HaCaT (keratinocytes)Anti-inflammatoryData not available[4]
Artemisinin T-cell leukemia (Molt-4)Apoptosis inductionData not available[2]
Cisplatin-resistant MDA-MB-231 (breast cancer)Pro-apoptoticData not available[2]

Mechanisms of Action and Signaling Pathways

The anticancer and anti-inflammatory effects of many sesquiterpenoids are attributed to their ability to modulate key cellular signaling pathways. While this compound's direct molecular targets are yet to be fully elucidated, the mechanisms of parthenolide, alantolactone, and artemisinin offer a framework for potential modes of action.

This compound and Ledol: Emerging Evidence

This compound is often found alongside (+)-ledol, another sesquiterpenoid alcohol.[5] Research on the essential oils containing these compounds suggests pro-apoptotic activity in human rheumatoid arthritis synoviocytes.[1] The precise mechanism is unknown, but it is hypothesized to involve the induction of apoptosis. For (+)-ledol, a proposed mechanism involves the antagonism of Gamma-Aminobutyric Acid (GABA) receptors, which could explain some of its traditional uses.[5][6] Furthermore, it is suggested that (+)-ledol may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7] Given the structural similarities and co-occurrence, it is plausible that this compound may share some of these activities.

Parthenolide: A Potent NF-κB and STAT3 Inhibitor

Parthenolide, a sesquiterpene lactone, is a well-studied anti-inflammatory and anticancer agent.[8] Its primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] Parthenolide can directly interact with the p65 subunit of NF-κB or inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[8][9] This leads to the downregulation of inflammatory and anti-apoptotic genes. Additionally, parthenolide can inhibit STAT3 phosphorylation, further contributing to its anticancer effects.[10]

Caption: Parthenolide inhibits the NF-κB signaling pathway.

Alantolactone: A Multi-Targeting Agent

Alantolactone, another sesquiterpene lactone, exerts its anticancer effects through multiple mechanisms.[11] It is known to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell progression by generating reactive oxygen species (ROS) and inhibiting key signaling pathways.[3][11] Alantolactone has been shown to suppress the activation of both NF-κB and STAT3.[4][12] By targeting these critical pathways, alantolactone can effectively inhibit the proliferation and survival of cancer cells.

Alantolactone_Pathway cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Alantolactone Alantolactone STAT3 STAT3 Alantolactone->STAT3 inhibits NF-κB NF-κB Alantolactone->NF-κB inhibits ROS ROS Generation Alantolactone->ROS induces Proliferation_Inhibition Inhibition of Proliferation STAT3->Proliferation_Inhibition NF-κB->Proliferation_Inhibition Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest

Caption: Alantolactone's multi-target mechanism of action.

Artemisinin: A Unique Endoperoxide Mechanism

Artemisinin and its derivatives are renowned for their antimalarial activity, which stems from a unique mechanism of action.[13] The endoperoxide bridge in artemisinin's structure is cleaved in the presence of heme, which is abundant in malaria parasites, to generate carbon-centered free radicals.[13] These radicals are highly reactive and alkylate parasite proteins, leading to parasite death.[14] Artemisinin has also been shown to have anticancer properties, which are thought to involve similar iron-dependent generation of ROS and induction of apoptosis.[2]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and other sesquiterpenoids, detailed protocols for key experimental assays are provided below.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay quantifies the inhibition of NF-κB activity in response to a test compound.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HEK293) stably expressing an NF-κB-driven luciferase reporter gene in complete medium.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

2. Compound Treatment and Stimulation:

  • Treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours. Include unstimulated and vehicle controls.

3. Luciferase Assay:

  • Lyse the cells and add a luciferase substrate.

  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[15]

NFkB_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compound (1h) Incubation_24h->Compound_Treatment Stimulation Stimulate with TNF-α (6h) Compound_Treatment->Stimulation Cell_Lysis Lyse cells Stimulation->Cell_Lysis Luminescence_Measurement Measure Luminescence Cell_Lysis->Luminescence_Measurement Data_Analysis Calculate IC50 Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an NF-κB reporter gene assay.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

  • Culture cancer cells in a suitable medium and treat them with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

2. Cell Staining:

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Viable cells will be negative for both Annexin V and PI.

  • Early apoptotic cells will be Annexin V positive and PI negative.

  • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

4. Data Quantification:

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[1][16]

Conclusion

The sesquiterpenoid class of natural products offers a rich landscape for the discovery of novel therapeutic agents. While compounds like parthenolide, alantolactone, and artemisinin have well-defined mechanisms of action centered around the modulation of key signaling pathways such as NF-κB and the induction of apoptosis, the molecular targets of this compound remain an open area of investigation. The pro-apoptotic effects observed in preliminary studies, coupled with the known activities of structurally related sesquiterpenoids, suggest that this compound may also interact with these critical cellular processes. Further research, employing the standardized experimental protocols outlined in this guide, is essential to fully elucidate the mechanism of action of this compound and unlock its therapeutic potential. The lack of quantitative data for this compound underscores the need for focused studies to determine its potency and selectivity, which will be crucial for its future development as a potential drug candidate.

References

Validating the Antimicrobial Spectrum of Palustrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antimicrobial spectrum of Palustrol, a naturally occurring sesquiterpenoid found in various aromatic plants. While direct quantitative data on the antimicrobial activity of isolated this compound is limited in publicly available literature, this document outlines the necessary experimental protocols and data presentation formats to facilitate its evaluation against other antimicrobial agents. The primary mechanism of action for essential oils containing this compound is believed to be the disruption of microbial cell membrane integrity.

Comparative Antimicrobial Activity: A Template for Analysis

To objectively assess the antimicrobial efficacy of this compound, its Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant microorganisms should be determined and compared with established antimicrobial agents. The following table provides a template for presenting such data, populated with illustrative MIC values for well-characterized natural antimicrobials, Carvacrol and Thymol, against common bacterial and fungal strains. Researchers can replace the sample data with experimental results for this compound.

MicroorganismThis compound (µg/mL)Carvacrol (µg/mL)Thymol (µg/mL)
Gram-Positive Bacteria Data to be determined
Staphylococcus aureus150 - 400150 - 400
Staphylococcus epidermidis30 - 31160 - 900
Enterococcus faecalisData not readily availableData not readily available
Gram-Negative Bacteria Data to be determined
Escherichia coli150 - 249060 - 900
Pseudomonas aeruginosaData not readily availableData not readily available
Klebsiella pneumoniaeData not readily availableData not readily available
Fungi Data to be determined
Candida albicans~300~317
Aspergillus fumigatusData not readily availableData not readily available

Note: The MIC values for Carvacrol and Thymol are presented as ranges based on available literature and can vary depending on the specific strain and experimental conditions.

Experimental Protocols

Accurate and reproducible determination of MIC values is crucial for validating the antimicrobial spectrum of a compound. The following are detailed methodologies for the broth microdilution and agar (B569324) dilution methods, which are standard assays for this purpose.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
  • Culture Media: Use appropriate liquid growth media for the test microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Microorganism Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
  • 96-Well Microtiter Plates: Use sterile U- or flat-bottom 96-well plates.

2. Serial Dilution:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.
  • Add 100 µL of the this compound stock solution to the first column of wells, creating an initial 1:2 dilution.
  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

3. Inoculation:

  • Inoculate each well (except for the sterility control) with 100 µL of the prepared microbial suspension.

4. Incubation:

  • Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear). A growth control (broth and inoculum) and a sterility control (broth only) should be included.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, upon which the microorganisms are inoculated.

1. Preparation of Agar Plates:

  • Prepare a series of dilutions of this compound.
  • Add a specific volume of each dilution to molten agar medium (e.g., Mueller-Hinton Agar) and pour the mixture into sterile Petri dishes to solidify. This creates a range of agar plates with varying concentrations of the antimicrobial agent.

2. Inoculum Preparation:

  • Prepare a standardized suspension of the test microorganism as described for the broth microdilution method.

3. Inoculation:

  • Spot-inoculate a standardized number of cells (e.g., 10^4 CFU per spot) onto the surface of each agar plate. Multiple strains can be tested on a single plate.

4. Incubation:

  • Incubate the plates under appropriate conditions.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism on the agar surface.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining the antimicrobial spectrum of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution D Perform Serial Dilution of this compound A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microorganism B->E C Prepare 96-Well Plate with Broth C->D D->E Inoculate F Incubate Plate E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Dilution_Workflow A Prepare this compound Dilutions B Mix Dilutions with Molten Agar A->B C Pour Agar Plates B->C E Spot Inoculate Plates D Prepare Microbial Inoculum D->E F Incubate Plates E->F G Determine MIC (Lowest concentration with no growth) F->G

In Vivo Efficacy of Palustrol as an Antimicrobial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palustrol, a natural sesquiterpenoid found in pine oil and tar, has demonstrated noteworthy antimicrobial properties in laboratory settings. Its primary mechanism of action is believed to be the disruption of microbial cell membranes. While in vitro studies are promising, to date, there is a significant lack of published in vivo efficacy studies specifically investigating purified this compound as an antimicrobial agent. This guide provides a comparative framework to understand the potential in vivo efficacy of this compound. Due to the absence of direct in vivo data for this compound, this document presents:

  • A summary of available in vitro antimicrobial data for pine tar, a source of this compound.

  • A detailed, hypothetical in vivo study design for this compound based on established murine models of infection.

  • A comparative analysis with Carvacrol, a well-researched natural antimicrobial agent with a similar mechanism of action and available in vivo efficacy data.

This guide is intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and designing future in vivo studies.

This compound: In Vitro Antimicrobial Activity

Table 1: In Vitro Antimicrobial Activity of Pine Tar Oil

PathogenAssay TypeConcentrationResult
Porphyromonas gingivalisAgar Well Diffusion75 µl12-13 mm zone of inhibition[1][2]
Prevotella intermediaAgar Well Diffusion75 µl12-13 mm zone of inhibition[1][2]
Aggregatibacter actinomycetemcomitansAgar Well Diffusion75 µl12-13 mm zone of inhibition[1][2]
Streptomyces spp.Agar Well Diffusion75 µl12-13 mm zone of inhibition[1][2]

These results indicate that pine tar possesses broad-spectrum antimicrobial activity. Further research is required to determine the specific contribution of this compound to this activity and to establish its MIC and MBC values against a panel of clinically relevant pathogens.

Hypothetical In Vivo Efficacy Study Design for this compound

Based on standard preclinical models for antimicrobial agents, a murine sepsis model is proposed to evaluate the in vivo efficacy of this compound.

Experimental Protocol: Murine Sepsis Model

Objective: To determine the efficacy of this compound in reducing bacterial load and improving survival in a murine model of sepsis induced by Methicillin-Resistant Staphylococcus aureus (MRSA).

Animals:

  • Specific pathogen-free BALB/c mice, 6-8 weeks old, weighing 20-25g.

  • Animals are to be acclimatized for at least 7 days before the experiment.

Materials:

  • This compound (purity >95%)

  • Vehicle (e.g., 5% DMSO in sterile saline)

  • Positive control: Vancomycin

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile saline and syringes

Procedure:

  • Inoculum Preparation: An overnight culture of MRSA in TSB is diluted to achieve a concentration of 1 x 10⁸ CFU/mL in sterile saline.

  • Induction of Sepsis: Mice are injected intraperitoneally (IP) with 0.5 mL of the bacterial suspension.

  • Treatment: Two hours post-infection, mice are randomly assigned to the following treatment groups (n=10 per group):

    • Group 1: Vehicle control (IP)

    • Group 2: this compound (10 mg/kg, IP)

    • Group 3: this compound (25 mg/kg, IP)

    • Group 4: this compound (50 mg/kg, IP)

    • Group 5: Vancomycin (110 mg/kg, subcutaneous)

  • Monitoring: Survival is monitored and recorded every 12 hours for 7 days.

  • Bacterial Load Determination: At 24 hours post-infection, a subset of mice (n=5 per group) is euthanized. Peritoneal lavage is performed with sterile saline, and the fluid is serially diluted and plated on TSA to determine the bacterial load (CFU/mL).

Workflow Diagram:

Murine_Sepsis_Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment (2h post-infection) cluster_monitoring Monitoring & Analysis acclimatize Acclimatize Mice prep_mrsa Prepare MRSA Inoculum acclimatize->prep_mrsa induce_sepsis Induce Sepsis (IP Injection) prep_mrsa->induce_sepsis randomize Randomize into Groups induce_sepsis->randomize treat_vehicle Vehicle Control randomize->treat_vehicle treat_this compound This compound (10, 25, 50 mg/kg) randomize->treat_this compound treat_vanco Vancomycin randomize->treat_vanco monitor_survival Monitor Survival (7 days) treat_vehicle->monitor_survival bacterial_load Determine Bacterial Load (24h) treat_vehicle->bacterial_load treat_this compound->monitor_survival treat_this compound->bacterial_load treat_vanco->monitor_survival treat_vanco->bacterial_load data_analysis Data Analysis monitor_survival->data_analysis bacterial_load->data_analysis

Murine Sepsis Model Workflow

Comparative Analysis: this compound vs. Carvacrol

Carvacrol is a phenolic monoterpenoid found in essential oils of oregano and thyme. Its antimicrobial activity, which involves the disruption of bacterial membranes, and its in vivo efficacy have been well-documented.[3][4]

Mechanism of Action

Both this compound and Carvacrol are hydrophobic molecules that are thought to interact with the lipid bilayer of bacterial cell membranes. This interaction increases membrane permeability, leading to the leakage of intracellular components and ultimately cell death.

Signaling Pathway Diagram:

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane membrane Outer Leaflet Lipid Bilayer Inner Leaflet disruption Membrane Disruption & Permeabilization membrane:f1->disruption This compound This compound / Carvacrol This compound->membrane:f1 Integration into leakage Leakage of Ions & Metabolites disruption->leakage death Bacterial Cell Death leakage->death

Membrane Disruption Mechanism
In Vivo Efficacy Comparison

The following table compares the known in vivo efficacy of Carvacrol with the hypothetical data for this compound based on the proposed study design.

Table 2: Comparative In Vivo Efficacy in Murine Sepsis Model

AgentPathogenDosage (mg/kg)Outcome
This compound (Hypothetical) MRSA10Moderate reduction in bacterial load, 20% survival
25Significant reduction in bacterial load, 50% survival
50Strong reduction in bacterial load, 80% survival
Carvacrol K. pneumoniae (KPC)10Significant reduction in bacterial load, 100% survival[3]
25Significant reduction in bacterial load, 100% survival[3]
50Significant reduction in bacterial load, 100% survival[3]
Vancomycin (Control) MRSA110Strong reduction in bacterial load, >90% survival
Polymyxin B (Control) K. pneumoniae (KPC)2Significant reduction in bacterial load, 100% survival[3]

Note: this compound data is hypothetical and for illustrative purposes only. Carvacrol data is from a published study and may involve different experimental conditions.

Conclusion and Future Directions

This compound presents an interesting profile as a potential natural antimicrobial agent. However, the current body of evidence is limited to in vitro studies of its source material, pine tar. The hypothetical in vivo study design and comparison with Carvacrol provided in this guide underscore the critical need for rigorous preclinical evaluation of purified this compound.

Future research should focus on:

  • Determining the MIC and MBC of purified this compound against a broad range of bacterial and fungal pathogens.

  • Conducting in vivo efficacy studies in various animal models of infection, such as the proposed sepsis model, as well as skin and respiratory infection models.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound.

  • Evaluating the safety and toxicity profile of this compound.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound as a novel antimicrobial agent.

References

A Comparative Analysis of the Cytotoxic Effects of Palustrol and Synthetic Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of the natural compound palustrol (B206867) against several widely used synthetic fungicides. The information presented herein is intended to assist researchers in evaluating the potential of this compound as a less toxic alternative for various applications, including agriculture and pharmacology. The data is compiled from multiple studies and presented in a standardized format to facilitate objective comparison.

Executive Summary

The increasing demand for safer and more environmentally friendly alternatives to synthetic chemicals has spurred research into the biological activities of natural compounds. This compound, a sesquiterpenoid found in the essential oil of various plants, notably Rhododendron tomentosum (formerly Ledum palustre), has demonstrated antimicrobial properties. This guide evaluates its cytotoxicity in comparison to the synthetic fungicides azoxystrobin, carbendazim, and tebuconazole (B1682727). While direct cytotoxic data for pure this compound on mammalian cell lines is limited, studies on essential oils rich in this compound provide valuable insights. The available data suggests that this compound-containing essential oils exhibit moderate cytotoxicity against human cell lines, whereas the synthetic fungicides show a wide range of cytotoxic potentials depending on the cell line and the specific compound.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound (from essential oil analysis) and the selected synthetic fungicides against various cell lines. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineAssayIC50 ValueCitation
This compound (in R. tomentosum essential oil) Human KeratinocytesMTT71.3 µg/mL[1]
Human FibroblastsMTT84.4 µg/mL[1]
Azoxystrobin Human Hepatocarcinoma (HepG2)MTT206.1 µM[2]
Human Hepatocarcinoma (HepG2)Resazurin231.2 µM[2]
Carbendazim Human Keratinocytes (HaCaT)MTT73.20 µg/mL[3]
Human Hepatocarcinoma (HepG2)MTT62.01 µg/mL[3]
Tebuconazole Human Colon Carcinoma (HCT116)MTTNot explicitly stated, but induced cytotoxicity[4]
Rat Cardiomyoblasts (H9c2)Not specified~60 µM[5]

Note: The cytotoxicity data for this compound is derived from studies on essential oils where this compound is a major component. The exact concentration of this compound in these oils and its specific contribution to the overall cytotoxicity are not detailed. Therefore, a direct comparison of IC50 values should be made with caution.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well cell culture plates

  • Test compounds (this compound, synthetic fungicides)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment Compound Treatment CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (e.g., 24h, 48h, 72h) Treatment->Incubation MTT MTT Addition Incubation->MTT Formazan Formazan Solubilization MTT->Formazan Read Absorbance Reading Formazan->Read Viability Cell Viability Calculation Read->Viability IC50 IC50 Determination Viability->IC50

Caption: Workflow of an in vitro cytotoxicity assay.

Generalized Apoptotic Signaling Pathway

The following diagram illustrates a generalized signaling pathway for apoptosis (programmed cell death), a common mechanism of cytotoxicity for many compounds, including some natural products and synthetic fungicides. This is a representative model and the specific proteins and interactions may vary depending on the compound and cell type.

G Generalized Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Pro-caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA damage, Oxidative stress) Bcl2 Bcl-2 family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Pro-caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Substrates Cellular Substrate Cleavage Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

Conclusion

This comparative guide highlights the current understanding of the cytotoxicity of this compound in relation to common synthetic fungicides. While the data for this compound is still emerging and largely based on essential oil compositions, it appears to exhibit moderate cytotoxicity. In contrast, synthetic fungicides like azoxystrobin, carbendazim, and tebuconazole have well-documented cytotoxic effects that can vary significantly. Further research is warranted to determine the specific cytotoxic profile of pure this compound and to fully elucidate its mechanism of action. Such studies will be crucial in assessing its potential as a safer alternative in various industrial and therapeutic applications.

References

Palustrol vs. Commercial Natural Fungicides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective and environmentally benign antifungal agents, natural products are a focal point of research and development. This guide provides a comparative analysis of the fungicidal efficacy of palustrol (B206867), a naturally occurring sesquiterpenoid, against three widely used commercial natural fungicides: Tea Tree Oil, Neem Oil, and Potassium Bicarbonate. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and a visual representation of the underlying mechanisms of action.

Comparative Antifungal Efficacy

The direct comparison of this compound with commercial fungicides is challenging due to limited publicly available data on the isolated compound. Much of the existing research focuses on the essential oil of Rhododendron tomentosum, where this compound is a major component alongside other active compounds like ledol. The antifungal activity of this essential oil is therefore a result of the synergistic or additive effects of its constituents.

The following tables summarize the available quantitative data on the antifungal efficacy of this compound-containing essential oil and the selected commercial natural fungicides.

Table 1: Minimum Inhibitory Concentration (MIC) of Tea Tree Oil and Neem Oil Against Various Fungi

FungicideFungal SpeciesMIC ValueReference
Tea Tree Oil Aspergillus niger6 - 8 µL/mL[1]
Corynespora cassiicola6 - 8 µL/mL[1]
Colletotrichum sp.6 - 8 µL/mL[1]
Fusarium oxysporum6 - 8 µL/mL[1]
Pyricularia oryzae6 - 8 µL/mL[1]
Neem Oil (Aqueous Leaf Extract) Candida albicans7.5%[2]
Neem Oil (Alcoholic Leaf Extract) Candida albicans3.75%[2]
Neem Oil (Ethanolic Leaf Extract) Microsporum gypseum125 - 250 µg/mL[3]
Trichophyton mentagrophytes125 - 250 µg/mL[3]
Trichophyton rubrum125 - 250 µg/mL[3]

Table 2: Qualitative and Quantitative Efficacy of Rhododendron tomentosum Essential Oil (this compound-rich) and Potassium Bicarbonate

FungicideTarget Disease/PestEfficacyReference
Rhododendron tomentosum Oil Ticks (Ixodes ricinus)95% repellency (10% oil concentration)[4]
Candida parapsilosisPotential antifungal activity demonstrated[5][6]
Trichoderma harzianumTotal suppression of development[7]
Penicillium cyclopiumComplete suppression of growth by some oil chemotypes[7]
Potassium Bicarbonate Pear Psylla (Cacopsylla pyri)63 - 73% efficacy[8]
Powdery MildewEffective control[9]

Mechanisms of Action

The primary proposed mechanism of action for this compound and tea tree oil involves the disruption of the fungal cell membrane's integrity[7][10][11]. Neem oil's active component, azadirachtin, is primarily known as an insect hormone disruptor, and its precise antifungal mechanism is less defined but is thought to involve growth inhibition[1][3]. Potassium bicarbonate exerts its fungicidal effect through a combination of osmotic pressure, pH alteration, and the specific effects of the bicarbonate ion, which lead to the collapse of fungal hyphae[9][12].

cluster_palustrol_tto This compound & Tea Tree Oil cluster_neem Neem Oil cluster_kb Potassium Bicarbonate P_TTO This compound / Terpenoids (TTO) Membrane Fungal Cell Membrane P_TTO->Membrane Interaction Disruption Disruption of Membrane Integrity (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Fungal Cell Death Leakage->Death Neem Azadirachtin & other Limonoids Metabolism Fungal Metabolic Pathways Neem->Metabolism Interference Growth_Inhibition Inhibition of Growth & Development Metabolism->Growth_Inhibition KB Potassium Bicarbonate Osmotic_Stress Increased Osmotic Pressure KB->Osmotic_Stress pH_Change Elevated pH KB->pH_Change Bicarbonate_Ion Bicarbonate Ion Effect KB->Bicarbonate_Ion Hyphae_Collapse Collapse of Hyphal Walls Osmotic_Stress->Hyphae_Collapse pH_Change->Hyphae_Collapse Bicarbonate_Ion->Hyphae_Collapse

Figure 1: Proposed Mechanisms of Action

Experimental Protocols

The determination of antifungal efficacy, particularly the Minimum Inhibitory Concentration (MIC), is crucial for comparing the potency of different compounds. A standard method employed is the broth microdilution assay.

Broth Microdilution Assay for MIC Determination
  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared in a sterile saline solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells (e.g., 1-5 x 10^6 CFU/mL). This suspension is further diluted in a growth medium (e.g., RPMI-1640) to achieve a final desired concentration in the test wells[10].

  • Preparation of Antifungal Agents: Stock solutions of the test compounds (this compound, essential oils, etc.) are prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in the growth medium within a 96-well microtiter plate to create a range of concentrations to be tested[10].

  • Incubation: A standardized volume of the fungal inoculum is added to each well containing the diluted antifungal agent. Control wells, including a growth control (inoculum without the agent) and a sterility control (medium only), are also included. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours)[10].

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that results in a significant inhibition of visible fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a spectrophotometer[10].

start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum add_inoculum Add Fungal Inoculum to each well prep_inoculum->add_inoculum prep_agents Prepare Serial Dilutions of Antifungal Agents in 96-well plate prep_agents->add_inoculum incubate Incubate Plate (e.g., 35°C for 24-48h) add_inoculum->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC (Lowest concentration with significant growth inhibition) read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC Determination

Conclusion

Future research should prioritize the isolation and purification of this compound to conduct standardized antifungal susceptibility testing against a broad panel of relevant fungal pathogens. Such studies will enable a more direct and quantitative comparison with existing natural fungicides and will be instrumental in evaluating its potential for commercial development. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets of this compound and to explore potential synergistic effects with other natural compounds or conventional fungicides.

References

The Elusive Structure-Activity Relationship of Palustrol and a Pivot to its Aromadendrane Cousins

Author: BenchChem Technical Support Team. Date: December 2025

The aromadendrane skeleton, a tricyclic system featuring a fused cyclopropane (B1198618), five-membered, and seven-membered ring, is common to Palustrol, Spathulenol, and Viridiflorol. The primary structural difference lies in the position and stereochemistry of a hydroxyl group and the presence of a double bond in Spathulenol. These subtle variations can significantly impact their biological profiles, which include cytotoxic, anti-inflammatory, and antimicrobial activities.

Comparative Biological Activities of Aromadendrane Sesquiterpenoids

While direct comparative data for a series of this compound derivatives is unavailable, a compilation of data for related compounds allows for a preliminary SAR assessment of the aromadendrane scaffold. The following table summarizes key findings from various studies on the biological activities of Spathulenol, Viridiflorol, and other related compounds.

Compound/DerivativeBiological ActivityAssayKey Findings & IC₅₀/Activity Values
Spathulenol Anti-inflammatoryInhibition of COX-1 and COX-2 enzymesShowed significant inhibition of both COX-1 and COX-2.
Anti-inflammatoryInhibition of Lipoxygenase (LOX)Demonstrated excellent inhibition of the LOX enzyme.
CytotoxicHuman cancer cell lines (e.g., MCF-7, PC-3)Moderate cytotoxic activity has been reported in various cancer cell lines.
Viridiflorol Anti-inflammatoryCarrageenan-induced mice paw edemaSignificant inhibition of paw edema.
Anti-inflammatoryInhibition of neutrophil Ca²⁺ mobilizationModulates inflammatory responses by affecting neutrophil activity.
CytotoxicBreast, lung, and brain cancer cell linesInduces apoptosis in various cancer cell lines.
Ledol CytotoxicVarious cancer cell linesExhibits cytotoxic properties against several cancer cell lines.

Structure-Activity Relationship Insights from Aromadendrane Analogues

  • The Hydroxyl Group: The position and stereochemistry of the tertiary hydroxyl group appear crucial for the biological activity of these compounds. Modifications at this position in other sesquiterpenoids have been shown to significantly alter their cytotoxic and anti-inflammatory properties.

  • The Cyclopropane Ring: The integrity of the cyclopropane ring is likely essential for the characteristic biological activities of the aromadendrane skeleton.

  • The Double Bond: The presence of an exocyclic double bond in Spathulenol may contribute to its specific inhibitory activities against inflammatory enzymes like COX and LOX.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound derivatives or other sesquiterpenoids) are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO or a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10-15 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compound derivatives, a process that would be essential for elucidating the SAR of this compound.

experimental_workflow Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound (Starting Material) synthesis Chemical Modification (e.g., Esterification, Oxidation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification derivatives This compound Derivatives purification->derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) derivatives->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) derivatives->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) derivatives->antimicrobial data_collection Data Collection (IC50, MIC values) cytotoxicity->data_collection anti_inflammatory->data_collection antimicrobial->data_collection sar_analysis Structure-Activity Relationship Analysis data_collection->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: A flowchart illustrating the process of synthesizing and evaluating new derivatives to determine their structure-activity relationship.

Future Directions

The lack of specific SAR data for this compound and its derivatives presents a clear opportunity for future research. A systematic approach involving the synthesis of a library of this compound analogues with modifications at key positions, followed by comprehensive biological screening, is necessary. Such studies would not only illuminate the SAR of this particular sesquiterpenoid but also contribute to a broader understanding of the therapeutic potential of the aromadendrane chemical class. The experimental protocols and comparative data on related compounds provided in this guide offer a solid foundation for initiating such an investigation.

Navigating the Maze of Fungal Resistance: A Comparative Guide to Cross-Resistance Studies Involving Palustrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding and evaluating the potential for cross-resistance between the natural antifungal compound Palustrol and existing antifungal agents. This document provides a framework for investigation in the absence of direct published studies, detailing necessary experimental protocols, potential resistance mechanisms, and illustrative data presentation.

The rise of antifungal resistance poses a significant threat to public health, necessitating the exploration of novel antifungal agents. Natural products, such as the sesquiterpenoid this compound found in the essential oils of plants like Rhododendron tomentosum, have demonstrated promising antifungal properties.[1] However, a critical aspect of evaluating any new antifungal candidate is its potential for cross-resistance with existing drugs. To date, specific studies on the cross-resistance of fungal strains to this compound are not publicly available. This guide, therefore, serves as a foundational resource, outlining the methodologies and conceptual frameworks required to conduct such an investigation.

Hypothetical Cross-Resistance Profile of this compound

To facilitate a clear understanding of how cross-resistance data is presented, the following table provides a hypothetical comparison of Minimum Inhibitory Concentrations (MICs) for this compound and other common antifungal agents against a panel of fungal strains with known resistance mechanisms. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Fungal StrainKnown Resistance MechanismThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Candida albicans ATCC 90028Wild-Type (Susceptible)160.50.250.125
Candida albicans 12-99ERG11 Mutation (Azole Resistance)16640.250.125
Candida glabrata R-1CDR1/CDR2 Overexpression (Efflux)321280.50.125
Aspergillus fumigatus WTWild-Type (Susceptible)3210.50.25
Aspergillus fumigatus FKS-1FKS1 Mutation (Echinocandin Resistance)3210.516

Note: The MIC values presented in this table are illustrative and intended to serve as a template for presenting future experimental data.

Unraveling the Mechanisms: Potential for Cross-Resistance

The development of resistance to one antifungal agent can sometimes confer resistance to other, often structurally related, compounds. This phenomenon, known as cross-resistance, is a significant concern in antifungal drug development. While the precise mechanisms of action for this compound are not fully elucidated, it is believed to disrupt the integrity of the fungal cell membrane.[1] Understanding the common mechanisms of fungal resistance is crucial for predicting potential cross-resistance scenarios with this compound.

Two of the most well-characterized resistance mechanisms in fungi are the overexpression of efflux pumps and the activation of the cell wall integrity (CWI) pathway.

  • Efflux Pumps: Fungi possess membrane proteins that act as pumps to actively transport toxic substances, including antifungal drugs, out of the cell.[2][3][4][5] Overexpression of genes encoding these pumps, such as CDR1 and MDR1 in Candida species, is a common cause of resistance to azole antifungals.[3] It is plausible that these pumps could also recognize and extrude this compound, leading to cross-resistance.

  • Cell Wall Integrity (CWI) Pathway: The CWI pathway is a signaling cascade that allows fungi to sense and respond to cell wall stress, triggering compensatory mechanisms to maintain cellular integrity.[6][7][8][9][10] Antifungal agents that damage the cell wall or membrane can activate this pathway. Chronic activation could lead to adaptations that confer tolerance not only to the initial agent but also to other compounds that induce similar stresses, potentially including this compound.

A Roadmap for Investigation: Experimental Protocols

To definitively assess the cross-resistance profile of this compound, a standardized and rigorous experimental approach is required. The following protocols, based on established methodologies, provide a framework for such an investigation.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold-standard for determining the MIC of an antifungal agent.[11][12][13][14][15]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal cells is then prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard.[1] This suspension is further diluted in a standardized medium, such as RPMI-1640, to achieve a final inoculum concentration.[1]

  • Preparation of Antifungal Agents: Stock solutions of this compound and other comparator antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Serial twofold dilutions of each agent are then prepared in a 96-well microtiter plate using RPMI-1640 medium.[1]

  • Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents. The plates are then incubated at 35°C for 24-48 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free control well.[1]

Molecular Analysis of Resistance Mechanisms

To correlate phenotypic resistance with specific genetic alterations, the following molecular techniques are employed:

  • DNA Extraction: Genomic DNA is extracted from the fungal isolates.

  • PCR Amplification and Sequencing: Genes known to be involved in antifungal resistance, such as those encoding efflux pumps (CDR1, MDR1) and the target of azole antifungals (ERG11), are amplified using the Polymerase Chain Reaction (PCR). The resulting DNA fragments are then sequenced to identify any mutations that may confer resistance.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of efflux pump genes. Overexpression of these genes is a common mechanism of resistance.

Visualizing the Pathways and Processes

To aid in the understanding of the complex biological processes involved in fungal resistance and the experimental procedures to study them, the following diagrams are provided.

G Experimental Workflow for Cross-Resistance Studies cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Analysis cluster_outcome Outcome strain Fungal Strain Selection (Wild-Type & Resistant) inoculum Inoculum Preparation (0.5 McFarland) strain->inoculum molecular Molecular Analysis (Sequencing, qRT-PCR) strain->molecular microdilution Broth Microdilution Assay (96-well plates) inoculum->microdilution agents Antifungal Agent Preparation (Serial Dilutions) agents->microdilution incubation Incubation (35°C, 24-48h) microdilution->incubation mic MIC Determination incubation->mic data Data Analysis & Comparison mic->data profile Cross-Resistance Profile data->profile molecular->profile

Caption: A flowchart outlining the key steps in an experimental workflow for determining the cross-resistance profile of an antifungal agent.

G Fungal Cell Wall Integrity (CWI) Signaling Pathway stress Cell Wall Stress (e.g., Antifungal Compound) sensor Cell Surface Sensors (Wsc1, Mid2) stress->sensor rho1 Rho1-GTP sensor->rho1 pkc1 Pkc1 rho1->pkc1 mapk MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) pkc1->mapk tf Transcription Factors (Rlm1, Swi4/Swi6) mapk->tf response Cell Wall Repair & Stress Response Genes tf->response

Caption: A simplified diagram of the Fungal Cell Wall Integrity (CWI) signaling pathway, a key mechanism in response to cell wall stress.

References

Safety Operating Guide

Personal protective equipment for handling Palustrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations.

Hazard Identification and Risk Assessment

Palustrol is a natural, volatile organic compound (VOC) that is typically supplied as a powder. While specific toxicity data is not widely published, substances of this nature should be handled with care to minimize exposure.

Potential Hazards:

  • Inhalation: As a powder and a volatile compound, this compound dust and vapors may be inhaled, potentially causing respiratory irritation.

  • Skin/Eye Contact: Direct contact with the powder or solutions may cause irritation to the skin and eyes.

  • Ingestion: Accidental ingestion could be harmful.

  • Flammability: While the flash point is relatively high at 122.78 °C (253.00 °F), it should still be kept away from ignition sources.

A thorough risk assessment should be performed before any new or modified procedure involving this compound.

Engineering Controls

Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous substances.

Control TypeSpecification
Primary Control Chemical Fume Hood: All handling of this compound powder and solutions, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.
Ventilation General Laboratory Ventilation: The laboratory should maintain a minimum of 6-8 air changes per hour (ACH) to control fugitive emissions.[1][2]
Weighing Enclosure For highly accurate weighing where fume hood drafts may interfere, a ventilated balance enclosure or powder containment hood should be used.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. PPE is the last line of defense and should be used in conjunction with engineering controls.

PPE CategorySpecification
Hand Protection Gloves: Chemical-resistant nitrile gloves are recommended for incidental contact.[3] For prolonged handling or when working with solutions, consider double-gloving or using thicker gloves.[4] Always inspect gloves for tears or holes before use and wash hands after removal.[3]
Eye Protection Safety Goggles: Chemical splash goggles are mandatory to protect against dust particles and splashes.[5][6]
Face Protection Face Shield: A face shield, worn over safety goggles, is recommended when there is a significant risk of splashing.[4]
Body Protection Laboratory Coat: A full-length laboratory coat with sleeves should be worn and kept fastened to protect skin and clothing.
Respiratory Protection Respirator: If there is a risk of generating significant airborne dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) should be used.[4][5] A full respiratory protection program, including fit-testing, is required in such cases.
Footwear Closed-toe Shoes: Sturdy, closed-toe shoes must be worn in the laboratory at all times.[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound powder and preparing solutions.

Experimental Workflow for Handling this compound

Palustrol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal P1 Conduct Risk Assessment P2 Assemble PPE P1->P2 Proceed P3 Prepare Fume Hood P2->P3 H1 Weigh this compound Powder P3->H1 Begin Work H2 Prepare Solution H1->H2 H3 Seal and Label Container H2->H3 C1 Decontaminate Work Area H3->C1 End of Procedure C2 Dispose of Waste C1->C2 C3 Remove PPE C2->C3 C4 Wash Hands C3->C4

Caption: Workflow for Safe Handling of this compound

Methodology:

  • Preparation:

    • Risk Assessment: Before starting, review the potential hazards and ensure all safety measures are in place.

    • PPE: Don the required personal protective equipment as specified in the table above.

    • Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.[7]

  • Handling in Fume Hood:

    • Weighing: Carefully weigh the desired amount of this compound powder in a tared container. Use anti-static weighing boats or paper to minimize dust dispersion. Keep the container with the bulk powder closed as much as possible.

    • Solution Preparation: Add the weighed this compound to the solvent in a suitable container. If dissolving in a volatile solvent (e.g., dichloromethane, acetone), do this slowly to avoid splashing. Keep the solvent container closed when not in use.

    • Sealing and Labeling: Securely cap the container with the this compound solution. Label the container clearly with the contents, concentration, date, and your initials.

  • Cleanup and Disposal:

    • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent to remove any residual this compound.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and weighing boats, in a designated hazardous waste container.

    • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat).

    • Hand Washing: Wash your hands thoroughly with soap and water after completing the work and removing your gloves.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure safety and environmental protection.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE, weigh boats, bench paper: Place in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.
Liquid Waste Unused this compound solutions and rinse solvent: Collect in a designated, sealed, and clearly labeled hazardous waste container for volatile organic compounds. Do not pour down the drain. The container should be kept closed when not in use and stored in a well-ventilated area, away from ignition sources, until collected for disposal.[8][9][10]
Empty this compound Containers Original product container: If completely empty, the container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may include defacing the label before disposal.

Always follow your institution's specific hazardous waste disposal procedures. All waste containers must be properly labeled with their contents.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.